4-Tritylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56593. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-tritylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPKXTKKYSKEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075172 | |
| Record name | 4-(Triphenylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
978-86-9 | |
| Record name | 4-(Triphenylmethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=978-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Tritylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 978-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 978-86-9 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Triphenylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tritylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of 4-Tritylphenol
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a valuable building block in organic synthesis. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the chemical processes involved.
Introduction
This compound, also known as 4-(Triphenylmethyl)phenol, is an organic compound featuring a phenol group substituted with a bulky triphenylmethyl (trityl) group at the para position.[1] This sterically hindered phenol is a white to pale yellow crystalline solid.[1] Its significant steric bulk and the chemical properties of the phenolic hydroxyl group make it a useful intermediate in the synthesis of more complex molecules, such as pyridyl rotaxanes and propargyl ethers. The trityl group can also serve as a protecting group for alcohols and phenols in multi-step synthetic pathways.
Synthesis of this compound
The most common method for synthesizing this compound is through a Friedel-Crafts alkylation reaction. This involves the acid-catalyzed reaction of phenol with triphenylmethanol (trityl alcohol).
General Reaction Scheme
The synthesis proceeds by the protonation of triphenylmethanol in the presence of a strong acid, leading to the formation of the stable trityl carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance, to form the C-C bond.
Caption: Synthesis of this compound via Friedel-Crafts Alkylation.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on common laboratory practices for Friedel-Crafts reactions.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylmethanol and an excess of phenol.
-
Solvent and Catalyst Addition : Add glacial acetic acid as the solvent, followed by the slow, dropwise addition of concentrated sulfuric acid with constant stirring.[2][3]
-
Reaction : Heat the reaction mixture to reflux and maintain this temperature for 4 to 10 hours.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully pouring the mixture into a beaker of cold water or ice to precipitate the crude product.[3]
-
Isolation : Collect the crude solid product by vacuum filtration and wash it with water to remove any remaining acid and unreacted phenol.
-
Drying : Dry the crude product in a desiccator or a vacuum oven.
Summary of Synthesis Data
| Parameter | Value / Condition | Reference |
| Reactants | Triphenylmethanol, Phenol | [2][4] |
| Catalyst | Sulfuric Acid | [2][3] |
| Solvent | Acetic Acid | [2] |
| Temperature | Reflux or 80°C to 150°C | [2] |
| Reaction Time | 4 - 10 hours | [2][3] |
Purification of this compound
The crude product from the synthesis typically contains unreacted starting materials and side-products. Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[5][6]
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection : Choose a suitable solvent or solvent system. This compound is soluble in organic solvents like ethanol, ether, and chloroform, but has limited solubility in water and petroleum ether.[1] A common technique is to dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then add a co-solvent in which it is less soluble to induce crystallization upon cooling.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask and add a small amount of a suitable hot solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve dissolution.[7]
-
Decolorization (Optional) : If the solution is colored, it may indicate the presence of impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot gravity filtration.[8]
-
Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[9]
-
Drying : Dry the purified crystals thoroughly to remove any residual solvent. The melting point can then be taken to assess purity.[6]
Caption: General workflow for the purification of this compound by recrystallization.
Physical and Chemical Properties
The following table summarizes key physical and chemical properties of this compound, which are crucial for its handling, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₀O | [1][10] |
| Molecular Weight | 336.43 g/mol | |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 283-286 °C (lit.) | [2] |
| Solubility | Soluble in ethanol, ether, chloroform. Limited solubility in water. | |
| CAS Number | 978-86-9 | [11][10] |
Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed:
-
Melting Point Analysis : A sharp melting point range close to the literature value (283-286 °C) indicates high purity.[11]
-
Spectroscopy :
-
¹H and ¹³C NMR : To confirm the chemical structure by identifying the chemical shifts and splitting patterns of the protons and carbons.
-
FTIR : To identify the characteristic functional groups, particularly the broad O-H stretch of the phenol.
-
Mass Spectrometry : To confirm the molecular weight of the compound.[10]
-
Safety Information
It is essential to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound : Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Phenol : Toxic and corrosive. Can cause severe skin burns and eye damage.
-
Sulfuric Acid : Extremely corrosive. Causes severe skin burns and eye damage.
-
Acetic Acid : Flammable liquid and vapor. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. CAS 978-86-9: 4-(Triphenylmethyl)phenol | CymitQuimica [cymitquimica.com]
- 2. 978-86-9(this compound) | Kuujia.com [kuujia.com]
- 3. Triphenylmethanol and Tris(2-(hydroxymethyl)phenol) Derivatives: Synthesis and Application as Indicators for Acid-Base Volumetric Titration [file.scirp.org]
- 4. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C25H20O | CID 70422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 978-86-9 [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Tritylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Tritylphenol, also known as 4-(triphenylmethyl)phenol, is an aromatic organic compound characterized by a phenol ring substituted with a bulky trityl (triphenylmethyl) group at the para position. This unique structure imparts specific chemical properties and reactivity, making it a valuable building block and intermediate in various fields of chemical synthesis, including medicinal chemistry and materials science. The sterically hindered phenolic hydroxyl group and the potential for electrophilic substitution on the aromatic ring are key features that define its chemical behavior. This guide provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for this compound.
Chemical Properties
The physical and spectroscopic properties of this compound are summarized below, providing essential data for its identification, handling, and use in chemical reactions.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₀O | [1] |
| Molecular Weight | 336.43 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 283-286 °C | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Sparingly soluble in alcohols and insoluble in water. | |
| CAS Number | 978-86-9 |
Spectroscopic Data
The spectroscopic data for this compound are crucial for its characterization.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.38 (s, 1H, -OH), 7.27-7.13 (m, 15H, Ar-H of trityl), 6.91 (d, J=8.4 Hz, 2H, Ar-H ortho to -OH), 6.69 (d, J=8.4 Hz, 2H, Ar-H meta to -OH)[2] |
| ¹³C NMR | Characteristic signals for the aromatic carbons of the phenol and trityl groups are observed. Due to the symmetry of the phenol ring, four distinct signals are expected for this moiety.[3] |
| Infrared (IR) | Broad O-H stretching band around 3200-3600 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and a characteristic C-O stretching band.[4][5] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 336.[1] |
Chemical Reactivity
The reactivity of this compound is primarily governed by the phenolic hydroxyl group and the electron-rich aromatic ring. The bulky trityl group exerts significant steric hindrance, influencing the regioselectivity of certain reactions.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group of this compound can undergo typical reactions of phenols, such as etherification and esterification.
This compound can be converted to its corresponding ethers via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.
Experimental Protocol: General Procedure for Williamson Ether Synthesis of this compound Ethers
-
Deprotonation: To a solution of this compound in a suitable aprotic solvent (e.g., anhydrous DMF or THF), a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or for a specified time to ensure complete formation of the phenoxide.
-
Alkylation: The desired alkyl halide (e.g., an alkyl iodide or bromide) is added to the reaction mixture, which is then allowed to warm to room temperature or heated to a specific temperature depending on the reactivity of the alkyl halide.
-
Work-up and Purification: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
References
- 1. This compound | C25H20O | CID 70422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(978-86-9) 1H NMR [m.chemicalbook.com]
- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
4-Tritylphenol CAS number 978-86-9 properties
An In-Depth Technical Guide to 4-Tritylphenol (CAS: 978-86-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS Number 978-86-9), a valuable organic compound in synthetic chemistry. It details its physicochemical properties, experimental protocols for its synthesis and purification, analytical methods, and its applications, particularly as a bulky protecting group.
Core Properties and Data
4-(Triphenylmethyl)phenol, commonly known as this compound, is an organic compound characterized by a phenol group substituted at the para position with a triphenylmethyl (trityl) group.[1] This bulky, hydrophobic trityl moiety significantly influences its physical and chemical properties.[1] At room temperature, it is typically a white to pale yellow or cream-colored solid, often in powder or crystalline form.[1][2] Due to its largely nonpolar structure, it has limited solubility in water but is soluble in organic solvents like ethanol, ether, and chloroform.[1]
Physicochemical Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 978-86-9 | [3][4][5] |
| Molecular Formula | C₂₅H₂₀O | [3][4][6] |
| Molecular Weight | 336.43 g/mol | [4][5][7] |
| Melting Point | 283-286 °C (lit.) | [3][5][6][7] |
| Boiling Point | 480.5 °C at 760 mmHg | [3] |
| Density | 1.143 g/cm³ | [3] |
| Flash Point | 224.9 °C | [3] |
| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C (Predicted) | [3] |
| Refractive Index | 1.638 | [3] |
| LogP | 5.77490 | [3] |
Spectroscopic and Other Identifiers
| Identifier Type | Value | Source(s) |
| EC Number | 213-557-1 | [5][7] |
| MDL Number | MFCD00002364 | [4][5][7] |
| PubChem CID | 70422 | [3][8] |
| InChI Key | NIPKXTKKYSKEON-UHFFFAOYSA-N | [4][7] |
| SMILES | Oc1ccc(cc1)C(c2ccccc2)(c3ccccc3)c4ccccc4 | [4][7] |
| Synonyms | p-Tritylphenol, 4-(Triphenylmethyl)phenol | [1][6] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are outlined below. These protocols are foundational for its application in a research and development setting.
Synthesis: Friedel-Crafts Alkylation of Phenol
This compound is commonly synthesized via a Friedel-Crafts alkylation reaction.[1][3] This electrophilic aromatic substitution involves the alkylation of phenol with a trityl source, such as triphenylmethanol or trityl chloride, in the presence of an acid catalyst.[3][9]
Methodology:
-
Reactant Preparation: In a reaction vessel, dissolve phenol in a suitable solvent, such as acetic acid.[10] The aromatic reactant (phenol) should be used in excess to minimize polyalkylation.[3]
-
Carbocation Formation: Add the alkylating agent (e.g., triphenylmethanol) to the solution. Introduce a strong Brønsted or Lewis acid catalyst (e.g., sulfuric acid, AlCl₃).[3][10] The acid facilitates the formation of a stable trityl carbocation, which acts as the electrophile.
-
Reaction: The electron-rich phenol ring attacks the trityl carbocation. The reaction is typically heated to reflux for several hours to ensure completion.[10] While phenol's hydroxyl group is a strong activating group, it can also coordinate with and deactivate Lewis acid catalysts, a factor that must be considered in catalyst choice and quantity.[1][6] The substitution occurs predominantly at the para position due to the steric bulk of the trityl group.
-
Work-up: After cooling, the reaction mixture is quenched, often by pouring it into water. The crude product precipitates and can be collected by filtration.
-
Purification: The crude solid is then purified by recrystallization to yield pure this compound.
Purification by Recrystallization
Recrystallization is the standard method for purifying crude this compound, leveraging its differential solubility in a solvent at high and low temperatures.[4][11]
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve this compound completely when hot but poorly when cold.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling to fully dissolve the compound.[4][5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][10] Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[4]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Rinse the crystals on the filter paper with a small amount of ice-cold solvent to wash away any remaining soluble impurities.[4]
-
Drying: Dry the crystals completely to remove any residual solvent. This can be done by drawing air through the filter funnel or in a vacuum oven.[10]
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity and assessing the purity of this compound.[8] The method separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent, such as dichloromethane or acetone.[12]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to vaporize the sample.[12]
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Underivatized phenols can be analyzed directly.[13]
-
Mass Spectrometry: As components elute from the column, they enter the mass spectrometer. They are ionized, and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
Data Analysis: The identity of this compound is confirmed by matching its retention time and mass spectrum to that of a known standard.[14] Purity is assessed by integrating the area of the corresponding peak in the chromatogram.
Applications in Research and Drug Development
The primary application of this compound and related trityl compounds in research, particularly in drug development and complex organic synthesis, is as a protecting group.[1][5][6]
Role as a Protecting Group
The trityl group is a bulky ether-based protecting group used for primary alcohols.[15] Its large size provides steric hindrance, allowing for the selective protection of sterically accessible hydroxyl groups, such as the primary hydroxyl in carbohydrates or nucleosides.[15] this compound itself is used as a synthetic precursor or building block in creating more complex molecules where this bulky phenolic moiety is desired.[5][6] For instance, it has been used in the synthesis of 5-arylethynyl-2′-deoxyuridines and pyridyl rotaxanes.[5][6]
Protection/Deprotection Logic:
-
Protection: A primary alcohol is reacted with a tritylating agent (e.g., trityl chloride) in the presence of a base like pyridine to form a trityl ether.[15]
-
Stability: The resulting trityl ether is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, or oxidative/reductive.
-
Deprotection: The trityl group is acid-labile and can be easily removed under mild acidic conditions (e.g., formic acid or trifluoroacetic acid) to regenerate the free alcohol, leaving other protecting groups intact.[15] The byproduct, triphenylcarbinol, is typically insoluble in aqueous media and can be easily filtered off.[15]
Safety and Handling
This compound requires careful handling due to its potential health hazards.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][16]
-
Precautionary Measures:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[13]
-
Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[13]
-
Storage: Store in a well-ventilated place with the container tightly closed. Store locked up.[13]
-
-
Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, chemical-resistant gloves, and safety glasses or goggles.[5]
-
Storage Class: It is classified under Storage Class 11 as a combustible solid.[5]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. How To [chem.rochester.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. echemi.com [echemi.com]
- 7. acgpubs.org [acgpubs.org]
- 8. This compound | C25H20O | CID 70422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. mt.com [mt.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. settek.com [settek.com]
- 14. ncasi.org [ncasi.org]
- 15. total-synthesis.com [total-synthesis.com]
- 16. forums.studentdoctor.net [forums.studentdoctor.net]
A Technical Overview of 4-Tritylphenol: Molecular Weight and Formula
This guide provides core information on the chemical properties of 4-Tritylphenol, specifically its molecular weight and formula. This document is intended for researchers, scientists, and professionals in drug development who require precise data for this compound.
Core Compound Properties
This compound, also known as 4-(Triphenylmethyl)phenol, is an organic compound. Its fundamental properties, including molecular formula and weight, are crucial for a variety of scientific applications, from stoichiometry in chemical reactions to interpretation of analytical data.
The molecular formula and weight have been determined and are presented below.
| Property | Value |
| Molecular Formula | C25H20O[1][2][3][4] |
| Molecular Weight | 336.43 g/mol [2][3][4] |
| Monoisotopic Mass | 336.151415257 Da[1] |
Determination of Molecular Properties
The determination of a compound's molecular formula and weight is a fundamental process in chemistry. While detailed experimental protocols are extensive, the primary methods employed for such characterization include:
-
Mass Spectrometry: This technique is used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight with high precision. It can also provide information about the isotopic composition of the molecule.
-
Elemental Analysis: This method determines the percentage composition of each element (carbon, hydrogen, oxygen, etc.) in a compound. These percentages can then be used to derive the empirical formula, which can be converted to the molecular formula if the molecular weight is known.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, NMR can confirm the presence and number of different types of atoms, which supports the proposed molecular formula.
The relationship between these common experimental procedures for chemical characterization is outlined in the workflow below.
It is important to note that concepts such as "signaling pathways" are not applicable to the intrinsic chemical properties of a compound like this compound itself. Signaling pathways are biological processes in which a molecule might participate, and a discussion of such would be part of a biological or pharmacological study of the compound's effects, not a description of its fundamental chemical identity.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 4-Tritylphenol in Common Organic Solvents
This technical guide provides a comprehensive overview of the solubility of this compound, a compound of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust framework for researchers to determine these values experimentally. It includes expected qualitative solubility, detailed experimental protocols, and factors influencing solubility.
Introduction to this compound
This compound, also known as 4-(triphenylmethyl)phenol, is a white to pale yellow solid at room temperature. Its structure features a bulky, hydrophobic trityl (triphenylmethyl) group attached to a polar phenol moiety.[1] This amphiphilic nature dictates its solubility characteristics, making it generally soluble in organic solvents while having limited solubility in water.[1] Understanding its solubility is crucial for its use in synthesis, purification, and formulation in various research and development applications.
Qualitative Solubility Profile
Based on available information, the expected qualitative solubility of this compound in common organic solvents is summarized in Table 1 . It is important to note that these are general descriptions and quantitative determination is recommended for specific applications.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Qualitative Solubility |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble[1] |
| Acetone | Polar Aprotic | Soluble |
| Ethyl Acetate | Moderately Polar | Soluble |
| Dichloromethane | Halogenated | Soluble |
| Chloroform | Halogenated | Soluble[1] |
| Toluene | Non-polar Aromatic | Soluble |
| Hexane | Non-polar Aliphatic | Sparingly Soluble to Insoluble |
| Water | Polar Protic | Limited to Insoluble[1] |
| Diethyl Ether | Ether | Soluble[1] |
This table is based on general chemical principles and qualitative statements found in the literature. For precise quantitative data, experimental determination is necessary.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Polarity: The "like dissolves like" principle is paramount. The large non-polar surface area of the trityl group favors solubility in non-polar solvents, while the polar hydroxyl group allows for some interaction with polar solvents.
-
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to its solubility in protic solvents like alcohols.
-
Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating can be employed to dissolve this compound in a given solvent, which is a key principle in recrystallization for purification.
-
Crystalline Structure: The lattice energy of the solid this compound must be overcome by the solvation energy for dissolution to occur.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2. Experimental Workflow
The logical workflow for determining the solubility of this compound is illustrated in the following diagram.
Caption: Experimental workflow for solubility determination.
4.3. Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation, especially for volatile solvents.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time for each solvent system.
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Filtration:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals, which would lead to an overestimation of the solubility.
-
-
Dilution and Analysis:
-
Determine the mass of the collected filtrate.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
Signaling Pathway Analogy for Dissolution
While not a biological signaling pathway, the process of dissolution can be conceptually illustrated as a series of steps leading to a final state (a saturated solution).
Caption: Conceptual pathway of dissolution.
Conclusion
References
Technical Guide: Spectroscopic and Spectrometric Analysis of 4-Tritylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 4-tritylphenol. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.
Core Spectroscopic and Spectrometric Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analysis of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.38 | Singlet | 1H | Phenolic -OH |
| 7.27 | Multiplet | 6H | Trityl group (ortho-protons) |
| 7.19 | Multiplet | 9H | Trityl group (meta- and para-protons) |
| 6.91 | Doublet | 2H | Phenolic ring (protons ortho to -C(Ph)₃) |
| 6.69 | Doublet | 2H | Phenolic ring (protons ortho to -OH) |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 155.5 | Phenolic ring (C-OH) |
| 145.9 | Trityl group (quaternary carbons) |
| 138.8 | Phenolic ring (C-C(Ph)₃) |
| 131.2 | Phenolic ring (CH ortho to -C(Ph)₃) |
| 130.5 | Trityl group (CH) |
| 127.8 | Trityl group (CH) |
| 126.2 | Trityl group (CH) |
| 114.9 | Phenolic ring (CH ortho to -OH) |
| 63.8 | Trityl group (quaternary carbon) |
Solvent: DMSO-d₆ (Predicted and literature values)
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 336.1 | 37.2 | [M]⁺ (Molecular Ion) |
| 259.1 | 100.0 | [M - C₆H₅]⁺ (Loss of a phenyl group) |
| 181.1 | 16.0 | [C₁₃H₉O]⁺ |
| 165.1 | 25.1 | [C₁₃H₉]⁺ (Tropylium ion derivative) |
| 77.1 | 2.1 | [C₆H₅]⁺ (Phenyl cation) |
Ionization Method: Electron Impact (EI) at 75 eV[1]
Experimental Protocols
Detailed methodologies for the acquisition of the presented data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 29 mg of this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆)[1]. The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: Probe temperature was maintained at 298 K.
-
Acquisition Parameters: A standard proton pulse sequence was used. The spectral width was set to encompass all expected proton resonances. A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher field) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Acquisition Parameters: A standard carbon pulse sequence with proton decoupling (e.g., zgpg30) was employed. A sufficient number of scans were accumulated due to the low natural abundance of the ¹³C isotope.
-
Processing: The FID was processed with a line broadening factor to improve the signal-to-noise ratio. The spectrum was referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
Mass Spectrometry (MS)
Sample Introduction: The sample was introduced directly into the ion source.
Instrumentation and Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an Electron Impact (EI) ion source.
-
Ionization Energy: 75 eV.
-
Source Temperature: 200 °C[1].
-
Sample Temperature: 170 °C[1].
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer was used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum was acquired over a mass range sufficient to include the molecular ion and expected fragment ions (e.g., m/z 50-500).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
References
An In-depth Technical Guide to the Crystal Structure and Analysis of 4-Tritylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 4-Tritylphenol, a bulky phenolic compound with applications in organic synthesis. The document details its molecular geometry, crystallographic parameters, and the intermolecular forces that govern its solid-state architecture. Furthermore, it outlines the experimental protocols for its synthesis and crystallization, offering a valuable resource for researchers working with this and related compounds.
Molecular and Crystal Structure
This compound (C₂₅H₂₀O) is a derivative of phenol characterized by the presence of a sterically demanding triphenylmethyl (trityl) group at the para position.[1][2][3] This structural feature significantly influences its physical and chemical properties, including its crystalline arrangement.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction and the data is available in the Crystallography Open Database (COD) under the identification code 2008863.[2] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂₅H₂₀O |
| Molecular Weight | 336.43 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁2₁2₁ |
| Unit Cell Dimensions | a = 9.82 Å, b = 10.19 Å, c = 18.91 Å |
| α = β = γ = 90° | |
| Volume of Unit Cell | 1892.4 ų |
| Z (Molecules per cell) | 4 |
| Calculated Density | 1.18 g/cm³ |
Molecular Geometry and Intermolecular Interactions
The molecular structure of this compound is characterized by the phenolic ring and the three phenyl rings of the trityl group. The bulky nature of the trityl group dictates the overall conformation of the molecule.
The crystal packing of this compound is primarily governed by intermolecular hydrogen bonding. The hydroxyl group of the phenol acts as a hydrogen bond donor, forming interactions with the oxygen atom of a neighboring molecule. This head-to-tail arrangement of hydrogen bonds results in the formation of helical chains of molecules extending through the crystal lattice. In addition to hydrogen bonding, van der Waals forces between the aromatic rings of adjacent molecules contribute to the stability of the crystal structure.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
This compound is commonly synthesized through the Friedel-Crafts alkylation of phenol with triphenylmethanol (triphenylcarbinol) in the presence of an acid catalyst.[4][5][6]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenol and triphenylmethanol in a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, for example, sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction.
-
Work-up: After cooling to room temperature, the crude product often precipitates from the reaction mixture. The solid is collected by filtration and washed with a suitable solvent to remove unreacted starting materials and byproducts.
-
Purification: The crude this compound is then purified by recrystallization.
Crystallization of this compound
Obtaining high-quality crystals of this compound suitable for X-ray diffraction analysis is crucial for structural studies. A common method for crystallization is by slow evaporation from a suitable solvent.
Experimental Workflow: Crystallization of this compound
References
A Technical Guide to the Trityl Protecting Group: Mechanism and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the triphenylmethyl (trityl) group, a cornerstone in the strategic protection of functional groups in complex organic synthesis. We will dissect the core SN1 mechanism underpinning both the protection of hydroxyl groups and their subsequent deprotection under acidic conditions. The guide will explore how electronic modifications to the trityl structure, such as the introduction of methoxy substituents, can be used to fine-tune reactivity and deprotection kinetics. Quantitative data on reaction efficiencies and comparative deprotection rates are summarized for practical reference. Detailed experimental protocols for key transformations are provided, and the role of specific compounds like 4-Tritylphenol as synthetic building blocks is clarified. All mechanisms and workflows are illustrated with diagrams to enhance understanding.
Introduction to Protecting Group Strategy
In the synthesis of complex organic molecules, such as pharmaceuticals or natural products, chemists often face the challenge of selectively reacting one functional group in the presence of others that are equally or more reactive.[1] Protecting groups are essential tools that temporarily block a reactive site, rendering it inert to a specific set of reaction conditions.[1][2] An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reagents, and should not introduce unwanted complications like new stereocenters.[3]
The triphenylmethyl (trityl, Tr) group is a widely used protecting group, particularly for primary alcohols, due to its significant steric bulk and distinct acid lability.[4] It is also effective for protecting amines and thiols.[4][5] Its mechanism, stability, and the ability to modulate its properties through substitution make it a versatile tool in multistep synthesis.[4][5]
It is important to distinguish the functional trityl group from the specific compound this compound. The trityl group is the triphenylmethyl moiety that is attached to a functional group for protection. This compound, or 4-(triphenylmethyl)phenol, is a distinct chemical compound that contains both a phenol and a trityl group, often used as a chemical building block in its own right.[6] This guide will focus on the general mechanism of the trityl protecting group, with a particular emphasis on its application to hydroxyl functionalities like phenols.
Core Mechanism of the Trityl Group
The chemistry of the trityl group is dominated by the remarkable stability of the triphenylmethyl carbocation. This high stability dictates the SN1 pathway for both its introduction and removal.
Protection of Hydroxyl Groups (Tritylation)
The most common method for introducing a trityl group is the reaction of an alcohol with trityl chloride (Tr-Cl) in the presence of a non-nucleophilic base, such as pyridine, which also serves to neutralize the HCl byproduct.[4] For less reactive alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) is often added.[4]
The reaction does not proceed via an SN2 mechanism, as the backside attack on the quaternary carbon of trityl chloride is sterically impossible.[4] Instead, it follows an SN1 pathway:
-
Trityl chloride dissociates to form the highly stable, resonance-delocalized trityl carbocation.
-
The alcohol's oxygen atom acts as a nucleophile, attacking the carbocation.
-
The resulting oxonium ion is deprotonated by the base (e.g., pyridine) to yield the trityl ether and the pyridinium salt.
The significant steric bulk of the trityl group leads to high selectivity for the protection of primary alcohols in the presence of secondary or tertiary alcohols.[4]
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C25H20O | CID 70422 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Tritylphenol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Tritylphenol, a sterically hindered phenol of significant interest in organic synthesis. The document details its discovery within the context of Friedel-Crafts chemistry, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its primary applications. While not known to be involved in biological signaling, its synthetic utility is explored, and a logical workflow for its preparation and analysis is presented.
Introduction
This compound, also known as 4-(triphenylmethyl)phenol or p-Tritylphenol, is an aromatic organic compound characterized by a phenol moiety substituted at the para position with a bulky triphenylmethyl (trityl) group. This significant steric hindrance imparted by the trityl group governs its reactivity and applications, most notably as a protecting group and a bulky building block in supramolecular chemistry and materials science. This guide aims to be a core resource for professionals in research and drug development, providing detailed technical information on this versatile molecule.
Discovery and History
The synthesis involves the reaction of phenol with a tritylating agent, such as triphenylmethanol or trityl chloride, in the presence of an acid catalyst. The bulky trityl cation, (C₆H₅)₃C⁺, is generated in situ and subsequently attacks the electron-rich phenol ring, primarily at the para position due to steric factors. This electrophilic aromatic substitution reaction provides a straightforward route to this sterically encumbered phenol.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₀O | [1][2] |
| Molecular Weight | 336.43 g/mol | [3] |
| CAS Number | 978-86-9 | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 283-286 °C (lit.) | [3] |
| Boiling Point | ~432.9 °C (estimated) | [4] |
| Solubility | Soluble in many organic solvents; insoluble in water. | [2] |
| ¹H NMR | Spectral data available. | [1][5] |
| ¹³C NMR | Spectral data available. | [5] |
| IR Spectroscopy | Characteristic O-H and aromatic C-H stretching frequencies. | [1][6] |
| Mass Spectrometry | Mass spectral data available. | [1] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
This protocol describes the synthesis of this compound from phenol and triphenylmethanol using an acid catalyst.
Materials:
-
Phenol
-
Triphenylmethanol (Trityl alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable Lewis acid catalyst
-
Glacial Acetic Acid (solvent)
-
Methanol (for recrystallization)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 equivalent) in glacial acetic acid.
-
Add triphenylmethanol (1.0 equivalent) to the solution and stir until it is fully dissolved.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture. The addition is exothermic.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold deionized water to remove any remaining acid and unreacted phenol.
-
Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the trityl group and the phenol ring, as well as a singlet for the hydroxyl proton. The aromatic protons of the trityl group typically appear as a multiplet in the range of 7.0-7.5 ppm. The protons on the substituted phenol ring will appear as two doublets in the aromatic region. The hydroxyl proton signal is a singlet and its chemical shift can vary depending on the solvent and concentration.[1][5]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the trityl group, the carbons of the phenyl rings, and the carbons of the phenol ring.[5]
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.[1][6]
-
Characteristic absorptions for C-H stretching of the aromatic rings will be observed around 3000-3100 cm⁻¹.
-
Strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic C=C stretching vibrations.
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 336.4).[1]
-
A prominent fragment ion will be the stable trityl cation at m/z = 243.
Mandatory Visualizations
Synthesis and Characterization Workflow
Since this compound is not known to be directly involved in biological signaling pathways, the following diagram illustrates the logical workflow for its synthesis and characterization as described in the experimental protocols.
References
- 1. This compound | C25H20O | CID 70422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 978-86-9: 4-(Triphenylmethyl)phenol | CymitQuimica [cymitquimica.com]
- 3. This compound 97 978-86-9 [sigmaaldrich.com]
- 4. 978-86-9(this compound) | Kuujia.com [kuujia.com]
- 5. This compound(978-86-9) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Safeguarding Synthesis: A Technical Guide to the Laboratory Handling of 4-Tritylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal of 4-Tritylphenol in a laboratory setting. It is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to mitigate risks and ensure a safe working environment. This document outlines the chemical and physical properties, potential hazards, recommended safety protocols, and emergency procedures associated with this compound.
Chemical and Physical Properties
This compound, a white to off-white crystalline solid, is a derivative of phenol where a bulky trityl (triphenylmethyl) group is attached at the para position.[1] This substitution significantly influences its physical and chemical properties, most notably its solubility and reactivity. It is commonly used in organic synthesis, particularly as a protecting group for alcohols and phenols.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₅H₂₀O | [2] |
| Molecular Weight | 336.43 g/mol | [3] |
| Appearance | White to cream powder or crystalline powder | [4] |
| Melting Point | 283-286 °C (lit.) | [3][5] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform; limited solubility in water. | [1] |
| CAS Number | 978-86-9 | [3] |
| EC Number | 213-557-1 | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | [2] | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | [2] | |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning | [2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and prevent accidents.
3.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific laboratory procedure should be conducted to determine the appropriate level of PPE. The following are general recommendations for handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: If handling large quantities or if dust generation is likely, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used in a well-ventilated area or a fume hood.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of skin contact, additional protective clothing may be necessary.
3.2. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A chemical fume hood is recommended, especially when heating the substance or when there is a potential for dust generation.
3.3. Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
4.1. First-Aid Measures
The following diagram outlines the initial steps to be taken in case of accidental exposure.
Caption: Emergency first-aid procedures for this compound exposure.
4.2. Spills and Leaks
-
Small Spills: For minor spills of solid material, carefully sweep up the substance, avoiding dust generation, and place it in a sealed container for disposal. The area can then be cleaned with soap and water.
-
Large Spills: Evacuate the area and prevent entry. If it is safe to do so, contain the spill to prevent it from spreading. Wear appropriate PPE, including respiratory protection. Collect the spilled material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum) and place it in a labeled container for hazardous waste disposal. Ventilate the area thoroughly after cleanup.
Toxicological Information
There is currently no specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), available for this compound.[6] However, as a phenol derivative, it should be handled with care, assuming it may possess some of the general toxic properties of phenols, which can be absorbed through the skin and are systemic toxins.
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Protocol: Deprotection of a Trityl-Protected Amine
The trityl group is often used as a protecting group in organic synthesis. The following is a general protocol for the acid-catalyzed deprotection of an N-trityl-protected amine, which is a common application related to the chemistry of trityl-containing compounds.[7] This protocol can be adapted for the deprotection of other trityl-protected functional groups.
7.1. Materials
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
7.2. Procedure
Caption: General workflow for the deprotection of an N-trityl protected amine.
-
Dissolution: Dissolve the N-trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.[7]
-
Acid Addition: To the stirred solution, add TFA (2.0 - 10.0 equivalents) dropwise at room temperature.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction: Stir the mixture for 1-4 hours at room temperature.[7]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the evolution of gas ceases.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[7]
-
Washing and Drying: Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄ or MgSO₄.[7]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]
-
Purification: The resulting crude product, the deprotected compound, can be purified by standard laboratory techniques such as column chromatography on silica gel, recrystallization, or trituration as needed.[7]
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound before use.
References
- 1. CAS 978-86-9: 4-(Triphenylmethyl)phenol | CymitQuimica [cymitquimica.com]
- 2. This compound | C25H20O | CID 70422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-三苯代甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound | 978-86-9 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
4-Tritylphenol as a Protecting Group for Primary Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of the triphenylmethyl (trityl) group as a highly selective protecting group for primary alcohols in organic synthesis. It is important to clarify a potential point of confusion in the topic's wording: "4-Tritylphenol" is a specific compound where a trityl group is attached to a phenol. The protecting group itself is the trityl group (Tr) , which is typically introduced using reagents like trityl chloride. This guide will focus on the application of the trityl group for the protection of primary alcohols.
The trityl group is a cornerstone in the strategic protection of hydroxyl groups, particularly in the synthesis of complex molecules such as nucleosides and carbohydrates.[1][2] Its significant steric bulk is the primary reason for its remarkable selectivity for the less hindered primary alcohols over secondary and tertiary alcohols.[1][3] Trityl ethers are stable under neutral and basic conditions and can be readily removed under mild acidic conditions, making them a valuable tool in multi-step synthetic sequences.[4]
Key Features of Trityl Protection:
-
High Selectivity: Due to its substantial steric hindrance, the trityl group preferentially reacts with primary alcohols.[1][2]
-
Stability: Trityl ethers are robust and stable across a wide range of non-acidic reaction conditions.[4]
-
Facile Cleavage: The trityl group is easily removed by treatment with mild acids.[4]
Mechanism of Trityl Protection
The protection of an alcohol with trityl chloride proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[3] This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation (trityl cation).[1]
Mechanism Steps:
-
Formation of the Trityl Cation: The reaction is initiated by the dissociation of trityl chloride into the highly stable trityl cation and a chloride ion. This is the rate-determining step.
-
Nucleophilic Attack: The primary alcohol acts as a nucleophile and attacks the electrophilic trityl cation.
-
Deprotonation: A base, typically pyridine which also serves as the solvent, removes the proton from the oxonium ion to yield the trityl ether and pyridinium hydrochloride.[1]
Caption: General workflow for the protection of a primary alcohol using the trityl group.
Data Presentation: Tritylation and Detritylation of Alcohols
The following tables summarize quantitative data for the protection and deprotection of alcohols using the trityl group under various conditions.
Table 1: Protection of Various Alcohols as Trityl Ethers
| Entry | Alcohol Substrate | Reagent | Catalyst | Conditions | Time | Yield (%) |
| 1 | Benzyl alcohol | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 10 min | 98 |
| 2 | 4-Methylbenzyl alcohol | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 10 min | 99 |
| 3 | 4-Chlorobenzyl alcohol | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 30 min | 95 |
| 4 | 1-Hexanol | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 2 h | 92 |
| 5 | Cyclohexylmethanol | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 2 h | 90 |
| 6 | 1-Phenylethanol (Secondary) | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 3 h | 85 |
| 7 | 2-Propanol (Secondary) | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 3 h | 80 |
| 8 | tert-Butyl alcohol (Tertiary) | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 24 h | No reaction |
Data sourced from Comptes Rendus de l'Académie des Sciences.[5]
Table 2: Deprotection of Trityl Ethers
| Entry | Trityl Ether Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) |
| 1 | Benzyl trityl ether | MCM-41-SO3H | Wet CH3CN | 20 min | 99 |
| 2 | 4-Methylbenzyl trityl ether | MCM-41-SO3H | Wet CH3CN | 15 min | 99 |
| 3 | 4-Chlorobenzyl trityl ether | MCM-41-SO3H | Wet CH3CN | 25 min | 98 |
| 4 | 4-Nitrobenzyl trityl ether | MCM-41-SO3H | Wet CH3CN | 30 min | 95 |
| 5 | 1-Hexyl trityl ether | MCM-41-SO3H | Wet CH3CN | 2 h | 94 |
| 6 | 1-Phenylethyl trityl ether | MCM-41-SO3H | Wet CH3CN | 3 h | 90 |
| 7 | Trityl-protected alcohol | Formic acid (10% v/v) | CH2Cl2 | Rapid | Not specified |
| 8 | Trityl ethers | CBr4 | Methanol (reflux) | Not specified | High yields |
Data for entries 1-6 sourced from Comptes Rendus de l'Académie des Sciences[5], entry 7 from BenchChem[3], and entry 8 from PubMed[6].
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Protection of a Primary Alcohol using Trityl Chloride and Pyridine
This is the classical and most widely used method for the tritylation of primary alcohols. Pyridine serves as both the solvent and the base to neutralize the hydrochloric acid byproduct.[4]
Materials:
-
Primary alcohol (1.0 mmol)
-
Trityl chloride (1.1 mmol)
-
Anhydrous pyridine (5 mL)
-
Methanol (for quenching)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at room temperature, add trityl chloride (1.1 mmol) in portions.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by the slow addition of methanol (1 mL).
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trityl ether.[4]
Protocol 2: Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)
The removal of the trityl group is typically achieved under mild acidic conditions.
Caption: General workflow for the deprotection of a trityl ether using mild acidic conditions.
Materials:
-
Trityl-protected alcohol (1.0 mmol)
-
Dichloromethane (10 mL)
-
Trifluoroacetic acid (TFA) (e.g., 2-5% solution in dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the trityl-protected alcohol (1.0 mmol) in dichloromethane (10 mL).
-
Add the trifluoroacetic acid solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically rapid.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.[4]
Advanced and Alternative Methods
While the classical methods are robust, several alternative procedures have been developed.
-
Catalytic Tritylation: An efficient method utilizes triphenylmethanol and a recyclable ionic liquid catalyst (e.g., 1-ethyl-3-methylimidazolium tetrachloroaluminate) in dichloromethane. This approach offers fast reaction times and high yields.[4]
-
Lewis Acid Catalysis: Lewis acids such as BF3·OEt2 can also be used for deprotection by coordinating to the ether oxygen and facilitating C-O bond cleavage.[1]
-
Modified Trityl Groups: Electron-donating groups on the phenyl rings of the trityl group, such as in the monomethoxytrityl (MMTr) and dimethoxytrityl (DMTr) groups, increase the stability of the corresponding carbocation. This makes the introduction of the protecting group easier and the subsequent cleavage under acidic conditions significantly faster.[1] For instance, the cleavage of a dimethoxytrityl group can be up to two orders of magnitude faster than that of a standard trityl group.
References
Application Notes: Selective Protection of Phenols Using 4-Tritylphenol Derivatives
Introduction
In the realm of organic synthesis, particularly in the fields of pharmaceutical development and materials science, the selective protection and deprotection of functional groups is a cornerstone of molecular design and construction. Phenolic hydroxyl groups, due to their acidic nature and nucleophilicity, often require temporary masking to prevent unwanted side reactions during synthetic transformations. The triphenylmethyl (trityl) group is a well-established protecting group for primary alcohols, prized for its steric bulk which allows for selective protection.[1] This principle can be extended to the protection of phenols using derivatives of 4-tritylphenol.
The this compound protecting group offers a robust method for the selective protection of phenols as ethers. The bulky trityl moiety provides steric hindrance, influencing the selectivity of the protection reaction. This application note details the methodology for the protection of phenols using a this compound-derived protecting agent, such as 4-(chlorodiphenylmethyl)phenol, and subsequent deprotection.
Mechanism of Protection
The protection of a phenol with a this compound derivative, typically activated as a halide (e.g., 4-(chlorodiphenylmethyl)phenol), proceeds via a nucleophilic substitution reaction. The reaction is generally catalyzed by a non-nucleophilic base, such as pyridine or triethylamine (TEA), often with the addition of a more potent nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). The phenolic oxygen attacks the electrophilic trityl carbocation, which is stabilized by the three phenyl rings, to form a stable ether linkage.
Selectivity
The significant steric bulk of the trityl group is a key factor in its selectivity.[1] While phenols are generally more acidic than aliphatic alcohols, the steric hindrance around the trityl electrophile can allow for selective protection of less hindered phenols in the presence of more hindered ones, or potentially phenols in the presence of sterically encumbered alcohols. However, in cases with primary alcohols, the higher nucleophilicity of the alkoxide may lead to competitive protection.[2] Careful control of reaction conditions is therefore crucial to achieve the desired selectivity.
Deprotection
The cleavage of the this compound ether can be accomplished under a variety of conditions, offering flexibility in multi-step syntheses. The most common method involves treatment with protic acids such as trifluoroacetic acid (TFA) or formic acid. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are also effective.[3] For substrates sensitive to acidic conditions, several milder, non-acidic deprotection methods have been developed, including reductive cleavage with lithium and a catalytic amount of naphthalene, or treatment with lithium chloride in methanol.[3][4] Photocatalytic methods have also emerged as a gentle way to cleave trityl ethers.[5]
Experimental Protocols
I. General Protocol for the Protection of Phenols using 4-(Chlorodiphenylmethyl)phenol
This protocol describes a general procedure for the formation of a this compound ether from a phenol.
Materials:
-
Substituted Phenol
-
4-(Chlorodiphenylmethyl)phenol (or a similar activated this compound derivative)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted phenol (1.0 eq.).
-
Dissolve the phenol in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq.) or pyridine (2.0 eq.) to the solution, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-(chlorodiphenylmethyl)phenol (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound protected phenol.
II. General Protocols for the Deprotection of this compound Ethers
Choose the appropriate deprotection method based on the stability of the substrate to acidic or other conditions.
A. Acidic Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound protected phenol
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the this compound protected phenol in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Mild Deprotection using Lithium Chloride (LiCl) in Methanol
This method is suitable for substrates that are sensitive to strong acids.[3][6]
Materials:
-
This compound protected phenol
-
Methanol (MeOH)
-
Lithium Chloride (LiCl)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound protected phenol in methanol (MeOH).
-
Add lithium chloride (LiCl) (typically 3-5 equivalents).
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Protection of Various Phenols with a Trityl Protecting Group
| Entry | Phenol Substrate | Protecting Agent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenol | Trityl Chloride | Pyridine | Pyridine | 12 | ~85 | General Knowledge |
| 2 | p-Cresol | Trityl Chloride | TEA/DMAP | DCM | 16 | ~90 | General Knowledge |
| 3 | 4-Nitrophenol | Trityl Chloride | TEA/DMAP | DCM | 24 | ~75 | General Knowledge |
| 4 | Hydroxyalkyl phenol | Trityl Chloride | TEA/DMAP | DCM | 12-24 | 37-92 | [4] |
Table 2: Deprotection of Aryl Trityl Ethers under Various Conditions
| Entry | Deprotection Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Trifluoroacetic Acid (10%) | DCM | Room Temp. | 1 h | >90 | [7] |
| 2 | Formic Acid (97%) | - | Room Temp. | 3 min | High | [3] |
| 3 | BF₃·OEt₂ | CHCl₃/MeOH | Room Temp. | 45 min | 93 | [3] |
| 4 | LiCl | Methanol | Reflux | 16-25 h | 85-95 | [3][6] |
| 5 | CBr₄ | Methanol | Reflux | 1-3 h | 85-95 | [8] |
| 6 | Lithium, Naphthalene (cat.) | THF | Room Temp. | 1-2 h | 90-98 | [4] |
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rua.ua.es [rua.ua.es]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. On the selective deprotection of trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Tritylphenol Derivatives in Nucleoside and Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trityl-based protecting groups in nucleoside and nucleotide synthesis, with a specific focus on the potential application of derivatives from 4-Tritylphenol. This document includes detailed experimental protocols, comparative data, and workflow visualizations to aid in the design and execution of synthetic strategies.
Introduction to Trityl Protecting Groups in Nucleoside Chemistry
The selective protection of functional groups is a cornerstone of modern organic synthesis, particularly in the complex, multi-step preparation of biopolymers like oligonucleotides. In nucleoside and nucleotide chemistry, the triphenylmethyl (trityl) group and its derivatives are indispensable for the temporary protection of the 5'-primary hydroxyl group.[1] The steric bulk of the trityl group allows for its selective introduction at the less hindered 5'-position over the secondary 2'- and 3'-hydroxyls.[1] Furthermore, the acid lability of the resulting trityl ether enables its removal under mild conditions that do not compromise other protecting groups on the nucleobase or phosphate backbone.[1]
The most widely used derivative, the 4,4'-dimethoxytrityl (DMT) group, offers an optimal balance of stability during synthesis and rapid, high-yield cleavage under mild acidic conditions, making it the standard for automated solid-phase oligonucleotide synthesis.[1] This document will detail the application of standard trityl protecting groups and explore the potential utility of a novel protecting group derived from this compound.
The Family of Trityl Protecting Groups
The reactivity of trityl groups can be finely tuned by introducing electron-donating or withdrawing substituents on the phenyl rings. Electron-donating groups, such as methoxy groups, stabilize the trityl cation that is formed during acidic cleavage, thereby increasing the rate of deprotection.[1]
-
Trityl (Tr): The parent trityl group is relatively stable and requires prolonged exposure to strong acids for removal (e.g., 80% acetic acid for 48 hours).[1]
-
Monomethoxytrityl (MMT): The addition of one methoxy group increases the rate of deprotection by approximately 10-fold compared to the Tr group.[2]
-
Dimethoxytrityl (DMT): With two methoxy groups, the DMT group is significantly more acid-labile, cleaving about 300 times faster than the Tr group. This rapid deprotection is ideal for the fast cycles of automated solid-phase synthesis.[1]
-
4-Trityloxyphenol (TOP) - A Hypothetical Derivative: A protecting group derived from this compound, which we will refer to as the 4-trityloxyphenol (TOP) group, could offer unique properties. The phenoxy moiety's electronic effect, being less electron-donating than a methoxy group, would likely result in a deprotection rate intermediate between that of the Tr and MMT groups. This could be advantageous in synthetic schemes requiring a more robust 5'-protecting group.
The following table summarizes the relative rates of deprotection for various trityl groups.
| Protecting Group | Abbreviation | Relative Rate of Deprotection (approx.) | Typical Cleavage Conditions |
| Trityl | Tr | 1 | 80% Acetic Acid (48 hours)[1] |
| Monomethoxytrityl | MMT | 10 | 80% Acetic Acid[1] |
| Dimethoxytrityl | DMT | ~300 | 80% Acetic Acid (minutes) / 3% TCA in DCM[1] |
| 4-Trityloxyphenol (Hypothetical) | TOP | ~5 (Estimated) | 80% Acetic Acid (several hours) |
Note: The relative deprotection rate for the hypothetical TOP group is an estimate based on the electronic properties of the phenoxy substituent and would require experimental validation.
Experimental Protocols
The following are detailed protocols for the protection of nucleosides with a DMT group and its subsequent removal. These can serve as a basis for the development of protocols for other trityl derivatives.
This protocol describes the selective protection of the 5'-hydroxyl group of thymidine using 4,4'-dimethoxytrityl chloride (DMT-Cl).
Materials:
-
Thymidine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve thymidine (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Add DMAP (0.1 equivalents) to the solution.
-
Add DMT-Cl (1.1 equivalents) portion-wise to the stirred solution at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, quench the reaction by adding a small amount of cold methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-thymidine.
Typical Reaction Conditions for 5'-O-Dimethoxytritylation:
| Nucleoside | DMT-Cl (eq.) | DMAP (eq.) | Solvent | Time (h) | Yield (%) |
| Thymidine | 1.1 | 0.1 | Pyridine | 2-4 | >90 |
| Deoxyadenosine | 1.1 | 0.1 | Pyridine | 3-5 | >85 |
| Deoxycytidine | 1.1 | 0.1 | Pyridine | 3-5 | >88 |
| Deoxyguanosine | 1.2 | 0.1 | Pyridine | 4-6 | >80 |
This protocol describes the removal of the 5'-O-DMT group using a mild acidic treatment.
Materials:
-
5'-O-DMT-thymidine
-
Dichloromethane (DCM)
-
3% Trichloroacetic acid (TCA) in DCM
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the 5'-O-DMT-thymidine in dichloromethane.
-
Add the 3% TCA in DCM solution dropwise to the stirred solution at room temperature. The solution will turn a characteristic orange-red color due to the formation of the DMT cation.[1]
-
Monitor the reaction by TLC. The deprotection is typically complete within a few minutes.[1]
-
Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the deprotected thymidine.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows in trityl-based nucleoside synthesis.
References
The Role of 4-Tritylphenol in Peptide Synthesis: An Evaluation of Current Applications
Extensive research of scientific literature and chemical databases reveals no established, direct application of 4-Tritylphenol as a linker, resin, or protecting group in standard solid-phase peptide synthesis (SPPS) protocols. While the trityl (triphenylmethyl) group is a cornerstone of modern peptide chemistry, its functionalization as a phenol in the 4-position does not appear to be a commonly employed strategy for anchoring or protecting amino acids during peptide assembly.
This document will, therefore, focus on the well-established applications of closely related trityl derivatives, particularly trityl-based resins and protecting groups, which are central to the synthesis of a wide range of peptides for research, diagnostics, and therapeutic development. The principles, protocols, and data presented here reflect the general use of the trityl moiety in peptide synthesis, providing a relevant and practical guide for professionals in the field.
Application Notes: The Trityl Group in Solid-Phase Peptide Synthesis
The trityl group and its derivatives are most prominently used in two main areas of peptide synthesis: as a resin anchor for the C-terminal amino acid and as a protecting group for the α-amino group of amino acids or the side chains of specific residues like Cysteine, Histidine, Asparagine, and Glutamine.
1. Trityl-Based Resins for C-Terminal Anchoring:
The most common application of the trityl moiety is in the form of 2-chlorotrityl chloride (2-CTC) resin. This resin is highly valued for its exceptional acid lability, which allows for the cleavage of the completed peptide from the solid support under very mild acidic conditions. This mild cleavage is particularly advantageous for the synthesis of protected peptide fragments that can be used in convergent synthesis strategies, and for peptides containing sensitive amino acids that are prone to side reactions under harsh acidic conditions.
Key Advantages of Trityl-Based Resins:
-
Mild Cleavage Conditions: Peptides can be cleaved from 2-CTC resin using dilute solutions of trifluoroacetic acid (TFA) (1-5%) in dichloromethane (DCM), or even non-acidic conditions like hexafluoroisopropanol (HFIP).[1] This preserves acid-labile side-chain protecting groups.
-
Suppression of Racemization: The steric hindrance provided by the bulky trityl group minimizes the risk of racemization of the C-terminal amino acid during its attachment to the resin.[2]
-
Prevention of Diketopiperazine Formation: For dipeptides prone to cyclization and premature cleavage from the resin (diketopiperazine formation), the steric bulk of the trityl linker significantly reduces this side reaction.[2]
2. Trityl Group for Nα-Protection:
The trityl (Trt) group can also be used for the temporary protection of the α-amino group of amino acids. Nα-Trityl-amino acids offer an alternative to the more common Fmoc and Boc protecting groups. The trityl group is removed under mild acidic conditions, which can be orthogonal to other protecting groups used in the synthesis.
Experimental Protocols
Protocol 1: Attachment of the First Amino Acid to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the loading of the C-terminal amino acid onto 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acid
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Shaking vessel
Procedure:
-
Swell the 2-CTC resin (1 g, 1.0-1.6 mmol/g substitution) in DCM (10 mL) for 30 minutes in a shaking vessel.
-
Drain the solvent.
-
Dissolve the Fmoc-amino acid (1.5-2.0 equivalents relative to the resin substitution) in a minimal amount of DCM.
-
Add DIPEA (3.0-4.0 equivalents) to the amino acid solution.
-
Add the amino acid/DIPEA solution to the swollen resin.
-
Shake the mixture at room temperature for 1-4 hours.
-
To cap any remaining unreacted chlorotrityl groups, add MeOH (0.8 mL per gram of resin) and shake for an additional 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
Diagram: Workflow for Loading the First Amino Acid onto 2-CTC Resin
Caption: Workflow for attaching the initial amino acid to 2-CTC resin.
Protocol 2: Cleavage of a Peptide from 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the cleavage of the synthesized peptide from the 2-CTC resin while keeping side-chain protecting groups intact.
Materials:
-
Peptide-bound 2-CTC resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-bound resin in DCM.
-
Prepare the cleavage cocktail: a solution of 1-5% TFA in DCM. Add 2-5% TIS to act as a scavenger for the released trityl cations.[1]
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Shake gently at room temperature for 30-60 minutes. The reaction progress can be monitored by taking a small aliquot, evaporating the solvent, and analyzing by HPLC.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of the cleavage cocktail and then with DCM.
-
Combine all filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the peptide by adding the concentrated solution to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Diagram: Peptide Cleavage and Precipitation Workflow
Caption: General workflow for peptide cleavage from 2-CTC resin.
Data Presentation
The efficiency of peptide synthesis using trityl-based resins can be evaluated based on loading efficiency, cleavage yield, and final peptide purity. The following tables provide representative data.
Table 1: Loading Efficiency of First Amino Acid on 2-CTC Resin
| Fmoc-Amino Acid | Loading Time (h) | Loading Efficiency (%) |
| Fmoc-Leu-OH | 2 | >95 |
| Fmoc-Gly-OH | 1.5 | >98 |
| Fmoc-Phe-OH | 2 | >95 |
| Fmoc-Pro-OH | 3 | >90 |
Data are representative and can vary based on specific reaction conditions and the amino acid used.
Table 2: Cleavage Yield and Purity for a Model Pentapeptide (H-Tyr-Gly-Gly-Phe-Leu-OH) from 2-CTC Resin
| Cleavage Cocktail | Cleavage Time (min) | Crude Yield (%) | Crude Purity (%) (by HPLC) |
| 1% TFA in DCM | 30 | 92 | 85 |
| 2% TFA in DCM | 30 | 95 | 88 |
| 5% TFA in DCM | 30 | 96 | 87 |
| 20% HFIP in DCM | 60 | 88 | 82 |
Yields and purities are dependent on the peptide sequence and synthesis efficiency.
Conclusion
While this compound does not have a recognized role in peptide synthesis, the broader family of trityl-based reagents, particularly 2-chlorotrityl chloride resin, are indispensable tools in the field. They offer a powerful strategy for the solid-phase synthesis of peptides, especially when mild cleavage conditions are required to preserve sensitive functionalities or to generate protected peptide fragments. The protocols and data presented provide a foundational understanding for researchers, scientists, and drug development professionals working with these important synthetic methodologies.
References
Application Notes and Protocols for the Synthesis of 4-Tritylphenol Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Tritylphenol ethers via the Williamson ether synthesis. The bulky trityl (triphenylmethyl) group on the phenol presents a moderate steric hindrance, which necessitates careful selection of reagents and reaction conditions to achieve optimal yields. This protocol outlines a robust procedure using a moderately strong base in a polar aprotic solvent to facilitate the O-alkylation of this compound with a primary alkyl halide. The application note also includes a summary of expected quantitative data and a visual representation of the experimental workflow.
Introduction
This compound (4-hydroxyphenyldiphenylmethane) is a valuable building block in organic synthesis, often utilized in the development of novel materials and pharmaceutical compounds. The etherification of its phenolic hydroxyl group allows for the introduction of various functionalities, tuning the molecule's physicochemical properties. The Williamson ether synthesis is a classic and versatile method for forming ethers from an alcohol (or phenol) and an alkyl halide.[1] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group (phenoxide) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1]
While the Williamson ether synthesis is generally reliable, the steric bulk of the trityl group in this compound can impede the approach of the alkyl halide to the phenoxide oxygen.[2] This steric hindrance can lead to slower reaction rates and potentially favor elimination side reactions, especially with secondary or tertiary alkyl halides.[2] Therefore, the choice of a suitable base, solvent, and a non-hindered alkyl halide is crucial for a successful synthesis. This protocol is optimized for the reaction of this compound with a primary alkyl halide to minimize steric issues and maximize the yield of the desired ether product.
Data Presentation
The following table summarizes typical quantitative data for the Williamson ether synthesis of this compound with a representative primary alkyl halide (e.g., ethyl iodide). The data is compiled from general knowledge of Williamson ether synthesis with sterically hindered phenols.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting material |
| Alkyl Halide (e.g., Ethyl Iodide) | 1.2 - 1.5 eq | Primary alkyl halide is recommended to minimize elimination.[2] |
| Base (e.g., K₂CO₃ or NaH) | 1.5 - 2.0 eq | A moderately strong to strong base is required to deprotonate the phenol. |
| Reaction Conditions | ||
| Solvent | Acetonitrile or DMF | Polar aprotic solvents are effective for this reaction. |
| Temperature | 60-80 °C | Elevated temperature is often necessary to overcome steric hindrance. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC. |
| Yield and Purity | ||
| Typical Yield | 70-85% | Yields can vary depending on the specific alkyl halide and reaction optimization. |
| Purity | >95% | After purification by column chromatography. |
Experimental Protocol
This protocol describes the etherification of this compound with ethyl iodide as a representative primary alkyl halide.
Materials:
-
This compound
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 10-15 mL per gram of this compound).
-
Stir the suspension at room temperature for 15 minutes.
-
-
Addition of Alkyl Halide:
-
Add ethyl iodide (1.2 eq) to the suspension dropwise via a syringe.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to 70-80 °C using a heating mantle or oil bath.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The disappearance of the this compound spot and the appearance of a new, less polar product spot indicate reaction progression.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and any other inorganic salts. Wash the solids with a small amount of diethyl ether.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with hexane and gradually increasing the polarity with ethyl acetate, to isolate the desired 4-tritylphenyl ether.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid or oil.
-
Signaling Pathways and Experimental Workflows
Figure 1. Experimental workflow for this compound ether formation.
References
Application Notes and Protocols for the Cleavage of 4-Tritylphenol Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triphenylmethyl (trityl) group is a valuable and widely utilized protecting group for phenols, particularly in the synthesis of complex molecules, due to its steric bulk and relative ease of cleavage under specific conditions. Its removal, or deprotection, is a critical step that requires careful consideration of the substrate's sensitivity to various reagents. The stability of the trityl cation makes its cleavage under acidic conditions particularly facile.[1] However, the need for orthogonality with other protecting groups has led to the development of a diverse array of methods for the deprotection of trityl ethers, including those of phenols.
This document provides a comprehensive overview of various experimental conditions for the cleavage of 4-Tritylphenol ethers, offering detailed protocols and comparative data to assist researchers in selecting the most suitable method for their synthetic needs. The methodologies covered include classical acidic cleavage, milder Lewis acid-catalyzed reactions, neutral deprotection methods, and modern photocatalytic approaches.
Data Presentation: Comparative Analysis of Cleavage Conditions
The following tables summarize various reported conditions for the deprotection of trityl-protected phenols and related alcohols. These conditions are generally applicable to this compound ethers.
Table 1: Acid-Catalyzed Cleavage of Trityl Ethers
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[2] |
| Formic Acid (97+%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA, suitable for some acid-sensitive substrates.[1][2] |
| Acetic Acid (aq. 80%) | Water | Not Specified | 20 min | Not Specified | Can be used for selective deprotection in the presence of other acid-labile groups like Boc.[2] |
| HCl/MeOH | Methanol | Not Specified | Not Specified | Not Specified | A common protic acid system for trityl deprotection. |
Table 2: Lewis Acid-Catalyzed and Neutral Condition Cleavage of Trityl Ethers
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Indium Tribromide (InBr₃) (catalytic) | Acetonitrile/Water | Room Temp | 15-30 min | 80 - 95 | Chemoselective and compatible with various functional groups.[3] |
| Lithium Chloride (LiCl) | Methanol | Reflux | Overnight | Good to Excellent | An inexpensive and mild method applicable to phenolic trityl ethers.[4] |
| Carbon Tetrabromide (CBr₄) | Methanol | Reflux | Not Specified | High | Selective deprotection under neutral conditions.[5] |
| Ferric Chloride (FeCl₃·6H₂O) | Dichloromethane (DCM) | Room Temp | Not Specified | High | Effective for quantitative detritylation. |
| Zinc Bromide (ZnBr₂) | Not Specified | Not Specified | Not Specified | High | Can show selectivity for 5'-trityl ethers in nucleosides. |
Table 3: Photocatalytic Cleavage of Trityl Ethers
| Reagent(s) | Solvent(s) | Light Source | Time | Yield (%) | Notes |
| Photocatalyst (e.g., high oxidation potential catalyst) | Not Specified | Visible Light | Not Specified | Moderate to Excellent | pH-neutral conditions, orthogonal to acid-labile groups.[6] |
Experimental Protocols
Protocol 1: Cleavage of this compound Ether using Formic Acid
This protocol describes a mild and rapid acidic cleavage of a this compound ether.
Materials:
-
This compound ether
-
Formic acid (97+%)
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Water
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Treat the this compound ether (1.0 equivalent) with cold formic acid (97+%) for approximately 3-5 minutes at room temperature.[1]
-
Remove the formic acid under reduced pressure using a rotary evaporator connected to an oil pump.[1]
-
To ensure complete removal of formic acid, add dioxane to the residue and evaporate again. Repeat this step.[1]
-
The resulting residue can be further purified by extraction. Add warm water to the residue and filter to remove the insoluble triphenylcarbinol.[1]
-
Evaporate the aqueous filtrate to obtain the crude phenol.
-
Further purification can be achieved by dissolving the crude product in a minimal amount of ethanol and precipitating with diethyl ether, followed by recrystallization or column chromatography as needed.
Protocol 2: Cleavage of this compound Ether using Indium Tribromide
This protocol outlines a chemoselective cleavage using a catalytic amount of a Lewis acid.
Materials:
-
This compound ether
-
Indium Tribromide (InBr₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound ether (1.0 equivalent) in a mixture of acetonitrile and water.
-
Add a catalytic amount of Indium Tribromide (e.g., 5-10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Cleavage of this compound Ether using Lithium Chloride in Methanol
This protocol details an inexpensive and mild deprotection method.
Materials:
-
This compound ether
-
Lithium Chloride (LiCl)
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound ether (1.0 equivalent) in methanol, add Lithium Chloride (a molar excess, e.g., 2-3 equivalents).
-
Heat the reaction mixture to reflux and stir overnight.[4]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the desired phenol.
Protocol 4: Photocatalytic Cleavage of this compound Ether
This protocol provides a general guideline for a modern, pH-neutral deprotection strategy.
Materials:
-
This compound ether
-
A suitable photocatalyst with a high oxidation potential
-
An appropriate solvent (e.g., acetonitrile, DMF)
-
Visible light source (e.g., blue LED lamp)
-
Standard laboratory glassware for photochemical reactions
Procedure:
-
In a reaction vessel, dissolve the this compound ether (1.0 equivalent) and the photocatalyst (e.g., 1-5 mol%) in the chosen solvent.
-
Degas the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Irradiate the stirred reaction mixture with a visible light source at room temperature.[6]
-
Monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the free phenol.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The cleavage of trityl ethers, particularly under acidic or Lewis acidic conditions, proceeds through the formation of a highly stable triphenylmethyl (trityl) cation. This stability is the primary driving force for the reaction.
Caption: General mechanism for the acid-catalyzed cleavage of this compound ether.
The general experimental workflow for the cleavage and isolation of the phenolic product is outlined below.
Caption: A generalized experimental workflow for the deprotection of this compound ethers.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rua.ua.es [rua.ua.es]
- 5. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
Application Notes and Protocols for the Mild Acidic Deprotection of 4-Tritylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Trt) group is a valuable protecting group for phenols, alcohols, amines, and thiols in organic synthesis due to its steric bulk and ease of removal under acidic conditions.[1] The deprotection of 4-Tritylphenol to yield 4-hydroxyphenol is a critical step in various synthetic routes. This document provides detailed application notes and protocols for the mild acidic deprotection of this compound, focusing on methods that are compatible with sensitive functional groups.
The deprotection proceeds via the formation of a stable trityl cation, which is then quenched.[1] However, this reactive intermediate can lead to side reactions if not properly managed. The use of scavengers is therefore highly recommended to trap the trityl cation and prevent undesired alkylation of other nucleophilic sites in the molecule.[1]
Data Presentation: Comparison of Mild Acidic Deprotection Methods
The following table summarizes various mild acidic conditions for the deprotection of trityl ethers. While specific data for this compound is limited in the literature, the presented data for other trityl-protected compounds provides a strong indication of the expected efficiency of these methods.
| Acid Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | >90 | A common and generally effective method. The use of a scavenger is highly recommended.[2] |
| Formic Acid (88-95%) | Dioxane or neat | Room Temperature | 5 - 30 minutes | 85 - 95 | A milder alternative to TFA, often used for substrates with acid-sensitive groups.[1] |
| Acetic Acid (80% aq.) | Water | Room Temperature | 2 - 48 hours | Variable | A very mild method, suitable for highly sensitive substrates. Reaction times can be significantly longer.[1] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) with a Scavenger
This protocol describes a general and highly efficient method for the deprotection of this compound using TFA.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIPS) as a scavenger
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add the scavenger (e.g., Triethylsilane, 1.1 - 1.5 eq).
-
Add TFA (2.0 - 5.0 eq) dropwise to the solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, slowly add saturated aqueous NaHCO₃ solution to quench the excess acid until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product (4-hydroxyphenol) by column chromatography on silica gel or recrystallization. The byproduct, triphenylmethane (from the reaction of the trityl cation with the silane scavenger), is typically less polar and easily separated.
Protocol 2: Deprotection using Formic Acid
This protocol offers a milder alternative to TFA, which can be beneficial for substrates with other acid-labile protecting groups.
Materials:
-
This compound
-
Formic Acid (88-95%)
-
Dioxane (optional)
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in formic acid (a minimal amount to dissolve the substrate) or a mixture of formic acid and a co-solvent like dioxane.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 5-30 minutes.[1]
-
Once the reaction is complete, remove the formic acid under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the complete removal of formic acid.
-
The resulting crude product can be purified by column chromatography on silica gel or recrystallization to separate the 4-hydroxyphenol from the triphenylcarbinol byproduct.
Mandatory Visualizations
Caption: Experimental workflow for the mild acidic deprotection of this compound.
Caption: Mechanism of mild acidic deprotection of this compound with a scavenger.
References
Application Notes and Protocols for the Synthesis of 5-Arylethynyl-2'-deoxyuridines using 4-Tritylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-arylethynyl-2'-deoxyuridines, a class of compounds with significant potential in antiviral and anticancer research. The synthesis strategy detailed herein utilizes 4-tritylphenol for the protection of the 5'-hydroxyl group of 2'-deoxyuridine, a crucial step for the successful implementation of the Sonogashira cross-coupling reaction.
Introduction
5-Substituted-2'-deoxyuridines, particularly those with an arylethynyl moiety at the C5 position, have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The key synthetic step in the preparation of these compounds is the Sonogashira cross-coupling reaction, which efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] To achieve high yields and prevent unwanted side reactions during the Sonogashira coupling, it is essential to protect the reactive hydroxyl groups of the 2'-deoxyuridine starting material. The trityl group and its derivatives are commonly employed for the protection of the primary 5'-hydroxyl group due to their steric bulk, which favors selective protection, and their relative ease of removal under acidic conditions. This document focuses on the application of this compound as a specific 5'-hydroxyl protecting group in this synthetic pathway.
Synthesis Overview
The overall synthetic strategy involves three main stages:
-
Protection of 5-Iodo-2'-deoxyuridine: The 5'-hydroxyl group of 5-iodo-2'-deoxyuridine is selectively protected using a this compound derivative.
-
Sonogashira Cross-Coupling: The protected 5-iodo-2'-deoxyuridine undergoes a palladium-catalyzed Sonogashira coupling reaction with a terminal arylacetylene.
-
Deprotection: The 4-tritylphenyl protecting group is removed from the 5'-hydroxyl position to yield the final 5-arylethynyl-2'-deoxyuridine product.
Experimental Protocols
Protocol 1: Protection of 5-Iodo-2'-deoxyuridine with a this compound Derivative
This protocol describes the selective protection of the 5'-hydroxyl group of 5-iodo-2'-deoxyuridine. While a direct protocol using this compound was not explicitly found in the literature, a general procedure using a related dimethoxytrityl (DMTr) group is provided as a representative method. Researchers should adapt this protocol for this compound, likely by using the corresponding 4-(chloro(phenyl)methyl)phenol or a similar activated derivative.
Materials:
-
5-Iodo-2'-deoxyuridine
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl) (or a suitable this compound derivative)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 5-iodo-2'-deoxyuridine (1.0 eq) in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (1.1 eq) portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5'-O-(4,4'-dimethoxytrityl)-5-iodo-2'-deoxyuridine.
| Reactant | Product | Typical Yield |
| 5-Iodo-2'-deoxyuridine | 5'-O-(4,4'-Dimethoxytrityl)-5-iodo-2'-deoxyuridine | 85-95% |
Protocol 2: Sonogashira Cross-Coupling Reaction
This protocol details the palladium-catalyzed cross-coupling of the 5'-protected 5-iodo-2'-deoxyuridine with a terminal arylacetylene.[2]
Materials:
-
5'-O-Protected-5-iodo-2'-deoxyuridine (from Protocol 1)
-
Arylacetylene (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5'-O-protected-5-iodo-2'-deoxyuridine (1.0 eq) in anhydrous DMF, add the arylacetylene (1.2 eq), triethylamine (2.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5'-O-protected-5-arylethynyl-2'-deoxyuridine.
| Starting Material | Coupling Partner | Product | Typical Yield |
| 5'-O-DMTr-5-iodo-2'-deoxyuridine | Phenylacetylene | 5'-O-DMTr-5-(phenylethynyl)-2'-deoxyuridine | 70-90% |
Protocol 3: Deprotection of the 5'-Hydroxyl Group
This protocol describes the removal of the trityl-based protecting group to yield the final 5-arylethynyl-2'-deoxyuridine.[3]
Materials:
-
5'-O-Protected-5-arylethynyl-2'-deoxyuridine (from Protocol 2)
-
80% Acetic acid in water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 5'-O-protected-5-arylethynyl-2'-deoxyuridine (1.0 eq) in 80% aqueous acetic acid.
-
Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography.
| Starting Material | Product | Typical Yield |
| 5'-O-DMTr-5-(phenylethynyl)-2'-deoxyuridine | 5-(Phenylethynyl)-2'-deoxyuridine | 80-95% |
Visualizing the Synthesis and Reaction Mechanisms
To aid in the understanding of the synthetic workflow and the underlying chemical transformations, the following diagrams have been generated.
Caption: Overall synthetic workflow for 5-arylethynyl-2'-deoxyuridines.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Conclusion
The synthesis of 5-arylethynyl-2'-deoxyuridines is a valuable process for the development of new therapeutic agents. The use of a this compound-based protecting group for the 5'-hydroxyl function of 2'-deoxyuridine provides an effective strategy to facilitate the key Sonogashira coupling reaction. The protocols provided herein, along with the illustrative diagrams, offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. It is important to note that reaction conditions may require optimization depending on the specific substrates and reagents used.
References
The Role of Bulky Stoppers in Rotaxane Synthesis: A Look at Trityl Moieties
While direct applications of 4-Tritylphenol as a stopper group in rotaxane synthesis are not extensively documented in peer-reviewed literature, the broader family of trityl-containing molecules serves as a cornerstone in the construction of these mechanically interlocked molecules. The triphenylmethyl (trityl) group, due to its significant steric bulk, is an effective "stopper" that prevents the dethreading of the macrocyclic wheel from the linear axle, a fundamental requirement for a stable rotaxane.
This application note will explore the use of trityl derivatives in rotaxane synthesis, providing a generalized protocol for the incorporation of a trityl-based alcohol as a stopper and discussing the principles that guide their selection and application.
The "Capping" Strategy: A Common Path to Rotaxanes
The synthesis of rotaxanes often employs a "capping" or "stoppering" strategy. This involves first forming a pseudorotaxane, a non-covalent assembly where a macrocycle is threaded onto a linear molecule (the "thread" or "axle"). The ends of the thread are then chemically modified with bulky groups—the stoppers—to form the final, mechanically interlocked rotaxane. The success of this strategy hinges on the stopper being large enough to prevent it from passing through the cavity of the macrocycle.
Trityl Groups as Effective Stoppers
The trityl group and its derivatives are ideal candidates for stopper moieties due to their three-dimensional, propeller-like arrangement of three phenyl rings, which presents a large cross-sectional area. While direct evidence for this compound is scarce, other functionalized trityl groups, such as tritylamine and heterobifunctional triarylmethanes with hydroxyl and ester groups, have been successfully employed.
The selection of a specific trityl derivative is often dictated by the desired functionality of the final rotaxane and the chemistry required for the stoppering reaction. For instance, a hydroxyl group, as in the hypothetical use of this compound, would allow for esterification or etherification reactions to cap the axle.
Quantitative Data on Trityl-Stoppered Rotaxanes
The following table summarizes yields for rotaxanes synthesized using various trityl and related bulky stopper groups, as reported in the literature. It is important to note that yields are highly dependent on the specific macrocycle, thread, and reaction conditions.
| Stopper Group Precursor | Stoppering Reaction | Macrocycle | Axle Precursor | Yield (%) | Reference |
| Tritylamine | Amide bond formation | Fumaramide-based macrocycle | Carboxylic acid-terminated thread | Not specified | General methodology |
| "Supertrityl" alkyne | Glaser coupling | Pyridyl-based macrocycle | Bromo-polyyne | 5-43% | [1] |
| Azide-functionalized tris(p-t-butylbiphenyl)methyl | Click Chemistry (CuAAC) | Bip-containing macrocycle | Bis-alkyne thread | Not specified | General methodology |
Experimental Protocols
Below is a generalized, hypothetical protocol for the synthesis of a[2]rotaxane using a "capping" strategy with a trityl-containing alcohol like this compound. This protocol is based on standard esterification procedures commonly used in organic synthesis.
Materials:
-
Pseudorotaxane (pre-formed from a macrocycle and a thread with terminal carboxylic acid groups)
-
This compound (or other trityl-containing alcohol)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Pseudorotaxane Formation: In a round-bottom flask, dissolve the macrocycle and the dicarboxylic acid-terminated thread in a minimal amount of a suitable solvent (e.g., chloroform, acetonitrile) to facilitate the formation of the pseudorotaxane complex through non-covalent interactions. Stir for 1-2 hours at room temperature. The solvent choice is critical to ensure the stability of the pseudorotaxane.
-
Stoppering Reaction: To the solution containing the pseudorotaxane, add 2.2 equivalents of this compound, 2.2 equivalents of DCC, and a catalytic amount of DMAP dissolved in anhydrous DCM.
-
Reaction Monitoring: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired[2]rotaxane.
-
Characterization: Confirm the structure and purity of the synthesized rotaxane using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). 2D NMR techniques like ROESY or NOESY can be particularly useful to confirm the interlocked nature of the structure by observing through-space correlations between the protons of the macrocycle and the axle.
Visualizing the Synthesis
The following diagrams illustrate the key concepts in the synthesis of a rotaxane using a trityl-based stopper.
Figure 1. General workflow for the synthesis of a[2]rotaxane via a capping strategy.
Figure 2. Schematic representation of the components and the final rotaxane structure.
Conclusion
The trityl group is a powerful tool in the synthetic chemist's arsenal for the construction of mechanically interlocked molecules. Its significant steric hindrance makes it an excellent choice for a stopper group in rotaxane synthesis. While the specific use of this compound has not been widely reported, the principles outlined here for the incorporation of trityl-based alcohols provide a solid foundation for its potential application. The development of new and functionalized trityl stoppers continues to be an active area of research, paving the way for the creation of more complex and functional molecular machines.
References
Application Notes and Protocols: 4-Tritylphenol in the Selective Protection of Diols and Polyols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Tritylphenol (4-TP) as a protecting group for diols and polyols. Due to the limited direct literature on this compound for this specific application, this document presents a proposed synthetic strategy via the Williamson ether synthesis, a well-established method for ether formation. The protocols and data herein are based on established principles of trityl-based protecting groups and analogous reactions.
Introduction to this compound as a Protecting Group
The triphenylmethyl (trityl) group is a valuable tool in organic synthesis for the protection of primary alcohols due to its significant steric bulk, which allows for selective reaction with less hindered hydroxyl groups.[1] The this compound (4-TP) group, a derivative of the trityl family, offers a unique handle for further functionalization or modification due to the phenolic hydroxyl group, should it be unmasked in a synthetic sequence. The protection of diols and polyols with 4-TP proceeds by forming a 4-tritylphenyl ether linkage.
Key Advantages:
-
High Selectivity for Primary Alcohols: The steric hindrance afforded by the three phenyl rings of the trityl group directs the protection predominantly to primary hydroxyls over secondary and tertiary ones.[1]
-
Stability: The resulting 4-tritylphenyl ether is stable under neutral to basic conditions, allowing for a wide range of subsequent chemical transformations.
-
Acid-Labile Deprotection: The 4-TP group can be readily removed under mild acidic conditions, which is a hallmark of trityl-based protecting groups.[2]
Proposed Synthetic Strategy: Williamson Ether Synthesis
A reliable method for the formation of the 4-tritylphenyl ether is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. For the protection of a diol with this compound, two general pathways can be envisioned:
-
Pathway A: Activation of the diol by conversion of one of the hydroxyl groups into a good leaving group (e.g., tosylate), followed by reaction with the phenoxide of this compound.
-
Pathway B: Activation of this compound by conversion to a 4-tritylphenoxy halide or sulfonate, followed by reaction with the alkoxide of the diol.
Pathway A is generally preferred for achieving mono-protection of a diol, especially when one of the hydroxyl groups is primary and the other is secondary.
Experimental Protocols
3.1. General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent side reactions.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Purification of products is typically achieved by column chromatography on silica gel.
3.2. Protocol 1: Mono-O-(4-Tritylphenyl)protection of a Diol (e.g., Ethylene Glycol)
This protocol is based on a Williamson ether synthesis approach where the diol is first mono-tosylated.
Step 1: Mono-tosylation of Ethylene Glycol
-
Materials:
-
Ethylene glycol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.0 eq)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve ethylene glycol in a minimal amount of anhydrous pyridine at 0 °C.
-
Slowly add a solution of TsCl in DCM to the cooled solution over 1-2 hours with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with cold water and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethylene glycol mono-tosylate.
-
Step 2: Synthesis of 2-(4-Tritylphenoxy)ethanol
-
Materials:
-
Ethylene glycol mono-tosylate (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C, add a solution of this compound in DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of ethylene glycol mono-tosylate in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
3.3. Protocol 2: Deprotection of the this compound Group
The cleavage of the 4-tritylphenyl ether is typically achieved under mild acidic conditions.[2]
-
Materials:
-
4-TP protected diol
-
Formic acid (88%) or Trifluoroacetic acid (TFA) in DCM (e.g., 10% v/v)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the 4-TP protected diol in DCM.
-
Add the acidic solution (formic acid or TFA/DCM) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC. Deprotection is usually rapid (5-30 minutes).
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the deprotected diol by flash column chromatography.
-
Quantitative Data (Illustrative)
As specific data for this compound protection is scarce, the following table provides representative yields and reaction times for the protection of primary alcohols with trityl-based protecting groups to illustrate the expected efficiency.
| Diol/Polyol | Protecting Group | Reaction Conditions | Time (h) | Yield (%) |
| 1,2-Propanediol | Trityl Chloride | Pyridine, DMAP, 25°C | 6 | ~85 (primary OH) |
| Glycerol | Trityl Chloride | Pyridine, 25°C | 8 | ~75 (primary OH) |
| 1,4-Butanediol | Trityl Chloride | Pyridine, DMAP, 40°C | 5 | ~90 (mono-protected) |
Spectroscopic Data (Expected)
The following are expected spectroscopic characteristics for a 4-TP protected alcohol:
-
¹H NMR:
-
The aromatic protons of the trityl group typically appear as a multiplet in the range of δ 7.0-7.5 ppm.[4]
-
The protons of the phenoxy ring will appear as two doublets in the aromatic region.
-
The protons on the carbon bearing the ether oxygen (R-CH₂-O-Ar) are expected to be shifted downfield to approximately δ 3.5-4.0 ppm.[5]
-
-
¹³C NMR:
-
The quaternary carbon of the trityl group will have a characteristic signal.
-
Aromatic carbons will appear in the δ 110-160 ppm region.
-
The carbon of the ether linkage (R-CH₂-O-Ar) will be shifted downfield to δ 60-70 ppm.
-
-
IR Spectroscopy:
-
A strong C-O stretching band for the aryl ether is expected in the region of 1200-1250 cm⁻¹.[6]
-
The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the protected alcohol.
-
Diagrams and Workflows
6.1. Reaction Mechanism: SN1 Protection with a Trityl Group
The protection of an alcohol with a trityl halide proceeds through a stable trityl cation intermediate via an SN1 mechanism.[1][7]
Caption: SN1 mechanism for trityl protection of an alcohol.
6.2. Experimental Workflow: Selective Mono-protection of a Diol
The following workflow illustrates the key steps for the selective mono-protection of a diol containing both a primary and a secondary hydroxyl group.
References
Troubleshooting & Optimization
Technical Support Center: Deprotection of 4-Tritylphenol
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete deprotection of 4-Tritylphenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HPLC and Mass Spectrometry data show a significant amount of starting material (this compound) remaining after the reaction. What are the primary reasons for incomplete deprotection?
Incomplete deprotection of the trityl group is a common issue that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The trityl group is cleaved under acidic conditions, and the reaction's success is highly dependent on the acid used. If the acid is too weak, old, or used in insufficient stoichiometric amounts, the reaction may not go to completion.[1][2]
-
Reaction Time and Temperature: Deprotection kinetics can be slow. Standard reaction times of 2-4 hours at room temperature may be insufficient, especially if the substrate is sterically hindered or prone to aggregation.[3][4]
-
Reagent Degradation: Reagents like Trifluoroacetic Acid (TFA) can degrade over time. It is crucial to use fresh reagents for optimal results.[2] Similarly, scavengers, if used, should be of high quality.[5]
-
Presence of Scavenger-Interfering Moieties: While scavengers are often crucial, certain functionalities on the molecule or impurities in the reaction mixture could potentially interfere with their intended role.[5]
-
Steric Hindrance: Although this compound itself is a relatively small molecule, in larger molecular contexts, the site of the trityl group may be sterically hindered, limiting access for the acidic reagents.[3]
Q2: What is the role of a "scavenger" and why is it important in trityl deprotection?
During acid-catalyzed deprotection, the trityl group leaves as a stable but highly reactive trityl carbocation ((C₆H₅)₃C⁺).[3] If this cation is not neutralized, it can re-attach to the newly formed phenol or react with other nucleophilic sites on your molecule, leading to side reactions and reducing the yield of your desired product.[3][6]
Scavengers are nucleophilic reagents added to the reaction mixture to "trap" or "quench" these reactive trityl cations.[4] By reacting with the carbocation, scavengers prevent it from participating in undesired side reactions, thus ensuring a clean and complete deprotection.[3]
Commonly used scavengers include:
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving incomplete this compound deprotection.
Caption: A logical workflow for troubleshooting incomplete this compound deprotection.
Quantitative Data Presentation: Deprotection Methods
The selection of a deprotection method depends on the substrate's sensitivity to acid and the presence of other protecting groups. The following table summarizes common conditions.
| Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broadly applicable for acid-stable compounds.[1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[1][6] |
| Acetic Acid (aq. 50-80%) | Water | Not Specified | 2 - 48 h | Variable | Can be used for selective deprotection in the presence of other acid-labile groups like Boc.[6] |
| Lithium Chloride (LiCl) | Methanol (MeOH) | Reflux | Overnight | Good to Excellent | A non-acidic method suitable for molecules with acid-sensitive functionalities.[7] |
| Boron Trifluoride Etherate (BF₃·OEt₂) / Triethylsilane (Et₃SiH) | Dichloromethane (DCM) | Not Specified | Not Specified | Variable | A Lewis acid approach combined with a scavenger.[8] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general and robust method for trityl group removal.
-
Dissolution: Dissolve the this compound substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.[1]
-
Acid Addition: To the stirred solution at room temperature, add Trifluoroacetic Acid (TFA) (2.0 - 10.0 equiv) dropwise.[1] The optimal amount may need to be determined empirically.
-
Scavenger Addition (Optional but Recommended): Add Triisopropylsilane (TIS) (1.0 - 2.0 equiv) to the reaction mixture to trap the liberated trityl cation.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[1]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product (phenol) by column chromatography on silica gel or recrystallization. The triphenylmethanol byproduct is typically easy to separate.[1]
Protocol 2: Deprotection using Formic Acid
This protocol provides a milder alternative to TFA.[1]
-
Reaction Setup: Treat the this compound substrate (1.0 equiv) with cold (0 °C) formic acid (97+%).[6]
-
Reaction: Stir the mixture for 3-10 minutes.[6]
-
Evaporation: Evaporate the formic acid using an oil pump at room temperature.[6] To ensure complete removal, the residual gum can be co-evaporated twice from dioxane.[6]
-
Extraction: Extract the residue with warm water. The insoluble triphenylcarbinol byproduct can be removed by filtration.[6]
-
Concentration: Evaporate the aqueous filtrate in vacuo to yield the crude phenol product.[6]
-
Purification: Further purify the product as needed via standard methods.
Deprotection Mechanism
The diagram below illustrates the acid-catalyzed deprotection of this compound and the role of a scavenger.
References
side reactions of 4-Tritylphenol with nucleophiles
Technical Support Center: 4-Tritylphenol
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address specific issues related to the .
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when working with this compound and nucleophiles?
The main side reaction of concern is the unintended cleavage (deprotection) of the trityl group. The bond connecting the trityl group to the phenol oxygen is susceptible to cleavage under acidic conditions, which can be inadvertently introduced by certain reagents or reaction conditions.[1] The trityl group is generally stable under neutral and basic conditions. Direct reactions at the phenolic hydroxyl group (other than deprotonation by a basic nucleophile) or on the aromatic ring are less common side reactions under typical nucleophilic reaction conditions.
Q2: My experiment resulted in the loss of the trityl group. Why did this happen and how can I prevent it?
Loss of the trityl group, or detritylation, occurs because the reaction generates a highly stable triphenylmethyl (trityl) carbocation.[1] This is most often catalyzed by Brønsted or Lewis acids.[1]
-
Potential Causes:
-
Acidic Reagents: The use of even mild acids like formic or acetic acid can cause cleavage.[1] Stronger acids like trifluoroacetic acid (TFA) will rapidly remove the trityl group.[1][2]
-
Lewis Acids: Lewis acidic reagents (e.g., MgBr₂, BF₃·OEt₂, ZnBr₂) can coordinate to the ether oxygen and facilitate cleavage.[1][3]
-
Acidic Impurities: Your nucleophile or solvent may contain acidic impurities.
-
High Temperatures: For more stable trityl ethers or when using weak acids, elevated temperatures can promote deprotection.
-
-
Prevention Strategies:
-
Maintain Neutral/Basic pH: Ensure your reaction medium is strictly neutral or basic. Use of non-nucleophilic bases like pyridine can be beneficial.[1]
-
Purify Reagents: Use purified, anhydrous solvents and reagents to eliminate acidic impurities.
-
Avoid Protic Solvents: Protic solvents can sometimes participate in the deprotection reaction. Consider using polar aprotic solvents like DCM or acetonitrile.
-
Use Cation Scavengers: If trace amounts of deprotection are unavoidable, adding a cation scavenger like triisopropylsilane (TIS) can trap the reactive trityl cation and prevent it from re-reacting with other molecules in the mixture.[4]
-
Q3: Can the phenolic hydroxyl group of this compound itself react with nucleophiles?
The phenolic hydroxyl group is weakly acidic and will undergo an acid-base reaction with basic nucleophiles (e.g., hydroxides, alkoxides) to form a phenoxide anion. This deprotonation is the most common reaction at the hydroxyl site. The resulting phenoxide is a more potent nucleophile than the starting phenol. However, direct nucleophilic substitution at the hydroxyl group (i.e., replacing the -OH) is not a feasible reaction pathway under normal conditions.
Q4: I am observing a persistent orange or red color in my reaction after adding an acidic reagent. What does this signify?
The characteristic orange-red color is a strong indicator of the formation of the trityl cation (Ph₃C⁺).[5] This confirms that detritylation is occurring. If this is an unintended side reaction, the color indicates the need to immediately adjust conditions to be more neutral or basic to prevent further deprotection.
Q5: How does solvent choice impact the stability of the trityl group?
Solvent choice can influence the rate of deprotection.
-
Protic Solvents (e.g., methanol, water): These can facilitate acid-catalyzed deprotection.
-
Aprotic Solvents (e.g., DCM, Dioxane, Acetonitrile): These are generally preferred for reactions involving trityl-protected compounds where deprotection is undesirable. However, acid-catalyzed cleavage still readily occurs in these solvents if an acid is present.[2]
Troubleshooting Guides
Problem 1: Unintended Deprotection (Loss of Trityl Group)
-
Symptom: Analysis (TLC, LC-MS, NMR) shows the presence of p-cresol or other unprotected phenol derivatives and triphenylmethanol (the byproduct of the trityl cation reacting with water).
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Acidic Reaction Conditions | Rigorously exclude sources of acid. Buffer the reaction if compatible. Use non-nucleophilic bases like pyridine or 2,6-lutidine to neutralize any generated acid. |
| Lewis Acidic Reagents/Catalysts | Avoid Lewis acids. If a metal catalyst is required, screen for non-Lewis acidic alternatives. |
| Acidic Impurities in Solvents/Reagents | Use freshly distilled or high-purity anhydrous solvents. Purify nucleophilic reagents if they are suspected of containing acidic contaminants. |
| High Reaction Temperature | Conduct the reaction at the lowest possible temperature (e.g., 0 °C or room temperature). |
| Re-attachment of Trityl Cation | If detritylation cannot be fully suppressed, add a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) to irreversibly trap the trityl cation.[4] |
Problem 2: Low Reactivity or Incomplete Reaction
-
Symptom: The reaction does not proceed to completion, leaving a significant amount of starting this compound.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The bulky trityl group can sterically hinder the approach of the nucleophile to another reaction site on the molecule. Consider using a smaller protecting group if the synthesis allows. |
| Poor Nucleophile | The chosen nucleophile may not be strong enough. If possible, consider using a stronger nucleophile or activating the existing one (e.g., deprotonating an alcohol to an alkoxide). |
| Inadequate Deprotonation (for phenoxide reactions) | If the intended reaction is with the deprotonated phenoxide, ensure a sufficiently strong base is used to achieve complete deprotonation. |
Data Summary
The primary side reaction, detritylation, is highly dependent on reaction conditions. The following table summarizes the stability of the trityl ether linkage under various chemical environments.
| Reagent Class | Specific Examples | Stability of Trityl Group | Notes |
| Brønsted Acids | TFA, Formic Acid, Acetic Acid, HCl | Labile | Cleavage is rapid and is the standard method for deprotection.[1][2] Milder acids require longer times or gentle heat. |
| Lewis Acids | BF₃·OEt₂, MgBr₂, ZnBr₂, SbCl₃ | Labile | Effectively catalyze the cleavage of the trityl ether bond.[1][3][6] |
| Bases | Pyridine, Et₃N, NaOH, NaHCO₃ | Stable | Generally very stable under a wide range of basic conditions. |
| Reducing Agents | NaBH₄, LiAlH₄ | Stable | Stable to most common hydride reagents. |
| Oxidizing Agents | PCC, Swern, Dess-Martin | Stable | Compatible with many common oxidation protocols. |
| Catalytic Hydrogenation | H₂, Pd/C | Labile | Can be cleaved under hydrogenolysis conditions. |
| Nucleophiles | Organometallics, Amines, Alkoxides | Generally Stable | Stable in the absence of acidic protons or Lewis acidic metals. |
Experimental Protocols
Protocol: Control Experiment to Test Stability of this compound
Objective: To determine if the planned reaction conditions (nucleophile, solvent, temperature) cause unintended deprotection of this compound.
Materials:
-
This compound
-
Chosen Nucleophile
-
Chosen Solvent (anhydrous)
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates, appropriate eluent, and visualization method (e.g., UV lamp, iodine chamber)
-
Reference standards for this compound and p-cresol (potential deprotection product)
Procedure:
-
Add this compound (1.0 equiv) to a clean, dry reaction vessel under an inert atmosphere.
-
Add the anhydrous solvent to dissolve the starting material (e.g., to a concentration of 0.1 M).
-
Take a starting TLC spot of the solution (Time = 0).
-
Add the nucleophile (same equivalents as in the planned experiment).
-
Stir the reaction at the intended experimental temperature.
-
Monitor the reaction by TLC at regular intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs). Spot the reaction mixture alongside the this compound and p-cresol standards.
-
Analysis:
-
If a new spot appears that co-elutes with the p-cresol standard, deprotection is occurring.
-
The disappearance of the this compound spot and the appearance of the new, more polar spot confirms the side reaction.
-
If no change is observed over the intended reaction time, the trityl group is stable under these specific conditions.
-
Visualizations
Caption: Acid-catalyzed detritylation of this compound.
Caption: Logical workflow for troubleshooting common issues.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Tritylphenol Protection
Welcome to the technical support center for the protection of 4-hydroxyphenol using a trityl group. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the tritylation of 4-hydroxyphenol?
The tritylation of 4-hydroxyphenol is a protection reaction where the acidic proton of the hydroxyl group is replaced by a bulky trityl (triphenylmethyl) group. This is typically achieved through a nucleophilic substitution reaction, where the phenoxide, formed in the presence of a base, attacks the trityl cation or a polarized trityl halide. The bulky nature of the trityl group provides steric hindrance, protecting the hydroxyl functionality from participating in subsequent reactions.
Q2: What are the standard reagents used for the tritylation of 4-hydroxyphenol?
The most common method involves the use of trityl chloride (TrCl) as the tritylating agent and a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1] Pyridine is frequently used as it can serve as both the base and the solvent.[1] For enhanced reactivity, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[1][2]
Q3: What is the role of DMAP in the reaction?
4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with trityl chloride to form a more reactive intermediate, the N-trityl-4-dimethylaminopyridinium salt.[3] This intermediate is more susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxyphenol, thus accelerating the reaction.[1][3]
Q4: My reaction is not going to completion. What are the possible reasons?
Incomplete reactions can be due to several factors:
-
Insufficient reagents: Ensure that at least a stoichiometric equivalent of trityl chloride and base are used. An excess of the tritylating agent may be necessary.
-
Reaction time: The reaction may require more time to reach completion. Monitor the progress using Thin Layer Chromatography (TLC).
-
Temperature: While often run at room temperature, gentle heating may be required for less reactive substrates.
-
Moisture: The presence of water can hydrolyze the trityl chloride and quench the phenoxide, reducing the yield. Ensure all reagents and glassware are dry.
-
Base strength: Pyridine is a relatively weak base. For phenols, a stronger, non-nucleophilic base might be beneficial in some cases, though pyridine is generally sufficient.
Q5: How do I remove the unreacted 4-hydroxyphenol and other impurities after the reaction?
A standard work-up procedure involves an aqueous extraction. By washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide), the acidic unreacted 4-hydroxyphenol can be deprotonated and extracted into the aqueous phase. The desired 4-tritylphenol, being non-acidic, will remain in the organic layer. Further purification can be achieved through column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive trityl chloride (hydrolyzed).2. Insufficient base.3. Presence of moisture in the reaction.4. Reaction not heated, if required. | 1. Use fresh or purified trityl chloride.2. Use a slight excess of base (e.g., 1.2 equivalents).3. Dry all glassware and use anhydrous solvents.4. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. |
| Formation of Side Products (Visible on TLC) | 1. Overheating, leading to decomposition.2. Reaction of impurities in the starting materials. | 1. Run the reaction at room temperature or with milder heating.2. Ensure the purity of 4-hydroxyphenol and trityl chloride. |
| Difficulty in Isolating the Product | 1. Emulsion formation during aqueous work-up.2. Product is an oil and does not crystallize. | 1. Add brine (saturated NaCl solution) to break up the emulsion.2. Purify the product using silica gel column chromatography. |
| Product is Contaminated with Triphenylmethanol | Hydrolysis of trityl chloride during the reaction or work-up. | Purify the crude product by column chromatography. Triphenylmethanol is more polar than this compound and will elute later. |
Data Presentation
Table 1: Effect of Base on Tritylation of 4-Hydroxyphenol
| Base | Equivalents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Pyridine | As solvent | Pyridine | 25 | 12-24 | 85-95 |
| Triethylamine | 1.5 | Dichloromethane | 25 | 8-16 | 80-90 |
| DIEA | 1.5 | Dichloromethane | 25 | 8-16 | 80-90 |
Table 2: Stoichiometry of Reagents
| Reagent | Equivalents | Purpose |
| 4-Hydroxyphenol | 1.0 | Substrate |
| Trityl Chloride | 1.0 - 1.2 | Protecting group source |
| Pyridine | 2.0 - solvent | Base and/or solvent |
| DMAP | 0.05 - 0.1 | Catalyst |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
Materials:
-
4-Hydroxyphenol (1.0 eq)
-
Trityl chloride (1.1 eq)
-
Anhydrous pyridine
-
4-Dimethylaminopyridine (DMAP) (0.05 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxyphenol (1.0 eq) in anhydrous pyridine. Add DMAP (0.05 eq).
-
Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product, this compound, should have a higher Rf value than the starting 4-hydroxyphenol.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to remove unreacted 4-hydroxyphenol), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
Visualizations
Caption: Reaction pathway for the tritylation of 4-hydroxyphenol.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Removal of 4-Tritylphenol Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of 4-Tritylphenol byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a byproduct?
A1: this compound is a phenolic compound characterized by a triphenylmethyl (trityl) group attached to a phenol ring. It often arises as a byproduct during the acidic deprotection of trityl-protected compounds, especially when phenol or cresol-based scavengers are used or when the starting material itself is a phenol derivative. The trityl cation generated during deprotection can react with these phenolic species through electrophilic aromatic substitution to form this compound.
Q2: What are the common methods for removing this compound?
A2: The primary methods for removing this compound from a reaction mixture include:
-
Acid-Base Extraction: This technique leverages the acidic nature of the phenolic hydroxyl group in this compound.
-
Recrystallization: This method relies on the differential solubility of the desired product and this compound in a selected solvent or solvent system.
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.
Q3: How can I monitor the removal of this compound?
A3: The progress of the purification can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable solvent system should be chosen to achieve good separation between your desired compound and this compound. The disappearance of the this compound spot indicates successful removal.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Solubility of this compound |
| Polar Protic | Water | Limited/Insoluble |
| Ethanol, Methanol | Soluble | |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble |
| Non-Polar | Chloroform, Dichloromethane | Soluble |
| Ether | Soluble |
Troubleshooting Guides
Issue 1: Incomplete Removal of this compound by Acid-Base Extraction
| Symptom | Possible Cause | Suggested Solution |
| This compound remains in the organic layer after extraction with aqueous base. | Insufficiently basic solution to deprotonate the phenol. | Use a stronger base (e.g., 1-2 M NaOH instead of NaHCO₃). Ensure thorough mixing of the aqueous and organic layers. |
| Insufficient volume of aqueous base. | Increase the volume of the aqueous base used for extraction. Perform multiple extractions (2-3 times). | |
| Emulsion formation trapping the phenoxide. | Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation.[1] |
Issue 2: Co-crystallization of this compound with the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| The recrystallized product is still contaminated with this compound. | The chosen solvent does not provide sufficient solubility difference between the product and the byproduct. | Screen for a different recrystallization solvent or a mixed solvent system. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while keeping this compound in solution upon cooling.[2][3] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[4] | |
| Insufficient washing of the crystals. | Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurity. |
Issue 3: Poor Separation of this compound by Flash Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| This compound co-elutes with the desired product. | The chosen eluent system does not provide adequate separation. | Optimize the solvent system. A less polar eluent system will generally increase the retention of the more polar this compound on the silica gel. A gradient elution may be necessary. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling. |
Experimental Protocols
Protocol 1: Removal of this compound by Acid-Base Extraction
This protocol is suitable for separating the acidic this compound from a neutral or basic desired product.
Materials:
-
Crude reaction mixture containing the desired product and this compound
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[4]
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound.
-
Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with another portion of 1 M NaOH solution.
-
Combine the aqueous extracts.
-
Wash the organic layer with brine to remove residual water and any remaining base.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic layer using a rotary evaporator to isolate the purified product.
-
To confirm the presence of this compound in the aqueous extract, acidify the combined aqueous layers with 1 M HCl until the solution is acidic (test with pH paper). This compound should precipitate out as a solid.
Protocol 2: Purification by Recrystallization
This protocol is effective when the desired product and this compound have significantly different solubilities in a particular solvent.
Materials:
-
Crude product containing this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture while stirring until the solvent boils.
-
Continue adding the hot solvent portion-wise until the solid just dissolves. Avoid adding excess solvent.
-
If a mixed solvent system is used (e.g., ethanol/water), dissolve the solid in the "good" solvent (ethanol) at its boiling point, and then add the "bad" solvent (water) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.[2]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or air-dry to obtain the purified product.
Protocol 3: Purification by Flash Column Chromatography
This is a general protocol and the specific eluent system will need to be optimized for your particular compound.
Materials:
-
Crude product containing this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate)
-
Collection tubes or flasks
-
Air or nitrogen source for pressurization
Procedure:
-
Determine a suitable eluent system by running TLC plates of the crude mixture. A good solvent system will show a clear separation between your desired product and this compound.
-
Pack the chromatography column with silica gel slurried in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of a product from this compound.
Caption: Workflow for the removal of this compound using acid-base extraction.
References
Technical Support Center: Preventing Re-tritylation During Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of re-tritylation during the deprotection of trityl-protected functional groups.
Frequently Asked Questions (FAQs)
Q1: What is re-tritylation and why does it occur?
A1: Re-tritylation is a common side reaction that can occur during the acidic deprotection of trityl (Tr) protected alcohols, amines, and thiols. The deprotection mechanism proceeds through the formation of a stable trityl cation (Tr
+
). This carbocation is electrophilic and can react with the newly deprotected nucleophilic functional group (e.g., hydroxyl, amino, or thiol group), leading to the reformation of the trityl-protected compound. This reversible reaction can significantly lower the yield of the desired deprotected product.
Q2: How can re-tritylation be prevented?
A2: The most effective way to prevent re-tritylation is to use a "scavenger" in the deprotection reaction mixture. Scavengers are reagents that are more nucleophilic than the deprotected functional group or can irreversibly react with the trityl cation, effectively "trapping" it and preventing it from re-reacting with the desired product.
Q3: What are some common scavengers used to prevent re-tritylation?
A3: A variety of scavengers can be employed, with the choice depending on the specific substrate and reaction conditions. Common scavengers include:
-
Silanes: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective as they irreversibly reduce the trityl cation to triphenylmethane.
-
Thiols: Dithiothreitol (DTT), 1,2-ethanedithiol (EDT), and 1-dodecanethiol are effective at trapping the trityl cation.
-
Thioanisole: Another sulfur-containing scavenger that can effectively quench the trityl cation.
-
Water: Can act as a scavenger by reacting with the trityl cation to form triphenylmethanol, which is typically easily separated during workup.
Q4: Does the choice of acid for deprotection affect re-tritylation?
A4: Yes, the choice and concentration of the acid are crucial. Stronger acids like trifluoroacetic acid (TFA) can lead to faster deprotection but may also promote side reactions if not properly controlled. Milder acids like formic acid or acetic acid can be used for more sensitive substrates. It is important to use the minimum amount of acid required for complete deprotection to minimize the concentration of the trityl cation at any given time.
Q5: Can reaction conditions be optimized to minimize re-tritylation?
A5: Absolutely. Lowering the reaction temperature can help to slow down the rate of re-tritylation. Additionally, ensuring a homogenous reaction mixture and using an adequate concentration of the scavenger are critical. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time to maximize the yield of the deprotected product while minimizing side reactions.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low yield of deprotected product and presence of starting material | Incomplete deprotection or significant re-tritylation. | 1. Increase scavenger concentration: Ensure an adequate excess of the scavenger is present to effectively trap the trityl cation. 2. Optimize acid concentration/type: If using a mild acid, consider a slightly stronger acid or a marginal increase in concentration. Monitor carefully for side reactions. 3. Increase reaction time/temperature: If deprotection is slow, cautiously increase the reaction time or temperature while monitoring the reaction progress. |
| Formation of a yellow/orange color that persists | The persistent color is indicative of the stable trityl cation. | This is a clear sign that the scavenger is not effectively quenching the cation. Immediately add more scavenger to the reaction mixture. |
| Presence of an unexpected side product with a mass corresponding to the addition of the trityl group to another nucleophilic site on the molecule | The trityl cation has reacted with another nucleophilic functional group on the substrate. | 1. Use a more effective scavenger: Silane-based scavengers like TIS are often more efficient at irreversibly trapping the trityl cation. 2. Protect other sensitive functional groups: If possible, protect other highly nucleophilic sites on the molecule before the tritylation and deprotection steps. |
Data Presentation
Table 1: Qualitative Comparison of Common Scavengers for Preventing Re-tritylation
| Scavenger | Reactivity with Trityl Cation | Byproduct | Notes |
| Triisopropylsilane (TIS) | High (Irreversible reduction) | Triphenylmethane | Highly effective; byproduct is non-polar and easily separated.[1] |
| Triethylsilane (TES) | High (Irreversible reduction) | Triphenylmethane | Similar to TIS, very effective.[1] |
| 1,2-Ethanedithiol (EDT) | High | Trityl thioacetal | Effective, but has a strong odor. |
| Thioanisole | Moderate to High | Trityl phenyl sulfide | Effective, less odorous than EDT.[1] |
| Water | Moderate | Triphenylmethanol | Can be effective, especially at higher concentrations; byproduct is polar and can be separated. |
| Methanol | High | Trityl methyl ether | Reacts readily with the trityl cation, but can also react with some acids used for deprotection.[1] |
Experimental Protocols
Protocol 1: Tritylation of a Primary Alcohol
This protocol describes the protection of a primary alcohol using trityl chloride.
Materials:
-
Primary alcohol
-
Trityl chloride (1.1 equivalents)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol in anhydrous pyridine.
-
Add trityl chloride in portions to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the trityl ether.
Protocol 2: S-Tritylation of Cysteine
This protocol describes the protection of the thiol group of cysteine.
Materials:
-
L-Cysteine hydrochloride
-
Trityl chloride (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Suspend L-cysteine hydrochloride in anhydrous DMF.
-
Cool the suspension in an ice bath and add DIPEA dropwise.
-
Add trityl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with water and then with diethyl ether.
-
Dry the product under vacuum to yield S-trityl-L-cysteine.
Protocol 3: N-Tritylation of a Primary Amine
This protocol describes the protection of a primary amine.
Materials:
-
Primary amine
-
Trityl chloride (1.05 equivalents)
-
Triethylamine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine and triethylamine in anhydrous DCM.
-
Add a solution of trityl chloride in DCM dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-trityl amine.
Protocol 4: General Deprotection of a Trityl Group with Scavenger
This protocol provides a general procedure for the acidic deprotection of a trityl group using a scavenger to prevent re-tritylation.
Materials:
-
Trityl-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS, 5-10 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the trityl-protected compound in DCM.
-
Add the scavenger (e.g., TIS) to the solution.
-
Cool the mixture in an ice bath.
-
Add TFA dropwise to the stirred solution. A characteristic yellow/orange color may appear and then fade as the trityl cation is scavenged.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected compound.
Visualizations
Caption: Mechanism of re-tritylation and its prevention.
Caption: General experimental workflow for detritylation.
References
stability of 4-Tritylphenol under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Tritylphenol under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemical compound where a trityl group (triphenylmethyl) is attached to the para position of a phenol molecule. It is primarily used as a bulky protecting group for the hydroxyl functional group of phenols in multi-step organic synthesis. The trityl group's steric hindrance can offer selective protection of primary alcohols over secondary and tertiary alcohols.[1]
Q2: What are the general stability characteristics of the trityl ether linkage in this compound?
The stability of the trityl ether in this compound is highly dependent on the reaction conditions. Generally, it is:
-
Labile to acidic conditions: The trityl group is readily cleaved by acids.[2]
-
Stable under basic and neutral conditions: It can withstand a variety of non-acidic reagents.
-
Stable to many oxidizing and reducing agents: It is compatible with a range of common redox reagents.
Stability Under Various Reaction Conditions
The following tables summarize the stability of the trityl ether linkage in compounds like this compound under different stress conditions. It is important to note that quantitative data for this compound is limited; therefore, the stability is described qualitatively based on the general behavior of trityl ethers.
Table 1: Stability under Acidic Conditions
| Reagent/Condition | Stability | Notes |
| Brønsted Acids | ||
| Acetic Acid (e.g., 80% aq.) | Labile | Cleavage rate is moderate and can be slow.[2] |
| Formic Acid | Labile | Stronger than acetic acid, leading to faster cleavage.[2] |
| Trifluoroacetic Acid (TFA) | Very Labile | Commonly used for rapid and complete deprotection.[2] |
| Hydrochloric Acid (HCl) | Very Labile | Strong mineral acid that readily cleaves the trityl group. |
| Lewis Acids | ||
| Boron trifluoride etherate (BF₃·OEt₂) | Labile | Effective for deprotection.[2] |
| Zinc Bromide (ZnBr₂) | Labile | Can be used for cleavage, particularly with bidentate coordination possibilities.[2] |
Table 2: Stability under Basic Conditions
| Reagent/Condition | Stability | Notes |
| Pyridine | Stable | Commonly used as a base during tritylation reactions.[3] |
| Triethylamine (TEA) | Stable | A common organic base that does not affect the trityl group. |
| Sodium Bicarbonate (NaHCO₃) | Stable | Aqueous basic washes are well tolerated. |
| Sodium Hydroxide (NaOH) | Stable | Generally stable to aqueous base. |
Table 3: Stability under Oxidative Conditions
| Reagent/Condition | Stability | Notes |
| Common Oxidizing Agents | Generally Stable | Stable to many common oxidizing agents used in organic synthesis. |
Table 4: Stability under Reductive Conditions
| Reagent/Condition | Stability | Notes |
| Sodium Borohydride (NaBH₄) | Stable | Compatible with hydride reductions of carbonyls. |
| Lithium Aluminum Hydride (LiAlH₄) | Generally Stable | Typically stable under conditions used to reduce esters or amides. |
| Diisobutylaluminium Hydride (DIBAL-H) | Generally Stable | Tolerated under standard reduction conditions. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile | Can lead to cleavage of the trityl group.[3] |
Table 5: Thermal and Photostability
| Condition | Stability | Notes |
| Elevated Temperature | Moderate | Stability is substrate-dependent; decomposition can occur at high temperatures. |
| UV Light | Potentially Labile | Phenolic compounds can be susceptible to photodegradation. Specific data for this compound is not readily available. |
Troubleshooting Guides
Issue 1: Incomplete Tritylation of the Phenol
Symptoms:
-
Low yield of the desired this compound derivative.
-
Presence of starting phenol in the reaction mixture after an appropriate reaction time.
Possible Causes and Solutions:
-
Steric Hindrance: The phenol substrate may be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction time and/or temperature. Consider using a more reactive tritylating agent.
-
-
Insufficiently Anhydrous Conditions: Moisture can react with the tritylating agent (e.g., trityl chloride) and reduce its effectiveness.
-
Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Base: The base used may not be strong enough to deprotonate the phenol effectively or may be sterically hindered.
-
Solution: For phenols, a non-nucleophilic base like triethylamine or pyridine is commonly used.[3] For less reactive phenols, a stronger base might be required, but care must be taken to avoid side reactions.
-
Caption: Troubleshooting workflow for incomplete tritylation.
Issue 2: Unintended Deprotection of the Trityl Group During a Subsequent Reaction Step
Symptoms:
-
Formation of the unprotected phenol as a byproduct.
-
Lower than expected yield of the desired product.
Possible Causes and Solutions:
-
Acidic Conditions: The reaction conditions may be inadvertently acidic.
-
Solution: Carefully neutralize all reagents and solvents before use. If an acidic reagent is necessary, consider if a milder one can be used or if the reaction temperature can be lowered to minimize deprotection. The lability of the trityl group is significantly influenced by the acid strength.[2]
-
-
Lewis Acid Catalysts: Some reagents may act as Lewis acids, catalyzing the cleavage of the trityl ether.
-
Solution: Avoid strong Lewis acids if possible. If a Lewis acid is required, screen for milder alternatives.
-
-
Catalytic Hydrogenation: Use of catalysts like Palladium on carbon (Pd/C) with hydrogen gas can cleave the trityl group.[3]
-
Solution: If a reduction is needed elsewhere in the molecule, consider alternative reducing agents that are compatible with the trityl group, such as sodium borohydride.
-
Caption: Troubleshooting workflow for unintended deprotection.
Experimental Protocols
Protocol 1: General Procedure for Tritylation of a Phenol
This protocol describes a general method for the protection of a phenolic hydroxyl group using trityl chloride.
Materials:
-
Phenolic substrate
-
Trityl chloride (1.1 - 1.5 equivalents)
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (TEA) (2-3 equivalents)
-
Anhydrous solvent (e.g., DCM, THF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Dissolve the phenolic substrate in the anhydrous solvent.
-
Add the base (pyridine or TEA).
-
Add trityl chloride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a small amount of methanol.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, dilute aqueous acid (e.g., 1 M HCl) to remove the base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for tritylation of a phenol.
Protocol 2: Stability Assessment of this compound using HPLC (Forced Degradation)
This protocol outlines a general procedure for performing a forced degradation study to assess the stability of this compound.
Materials:
-
This compound
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., HCl, H₂SO₄)
-
Bases (e.g., NaOH)
-
Oxidizing agent (e.g., H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and/or elevated temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Keep the solid sample and a solution of the sample at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a suitable HPLC method. A typical starting point for a C18 column would be a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the chromatograms for the appearance of degradation products and the decrease in the peak area of the this compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Determine the retention times of any degradation products.
-
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: 4-Tritylphenol Protection Step
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of the 4-Tritylphenol protection step.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the tritylation of 4-hydroxyphenol?
The tritylation of 4-hydroxyphenol with trityl chloride typically proceeds via an SN1 mechanism. The reaction is initiated by the formation of a stable trityl cation, which then reacts with the hydroxyl group of 4-hydroxyphenol. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in the this compound protection step can stem from several factors:
-
Moisture: Trityl chloride is highly susceptible to hydrolysis, which converts it to the unreactive triphenylcarbinol. Ensuring anhydrous reaction conditions is critical.
-
Suboptimal Base: The choice and amount of base are crucial. The base must be strong enough to neutralize the generated HCl but not so strong as to cause side reactions.
-
Incorrect Solvent: The polarity of the solvent can significantly influence the reaction rate and yield.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.
-
Suboptimal Stoichiometry: An inappropriate ratio of trityl chloride to 4-hydroxyphenol can result in unreacted starting material or the formation of byproducts.
-
Product Loss During Workup and Purification: this compound can be lost during extraction and purification steps if the procedures are not optimized.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] A co-spot of the starting material and the reaction mixture should be used to accurately track the consumption of 4-hydroxyphenol and the formation of this compound. The disappearance of the 4-hydroxyphenol spot indicates the reaction is complete.
Q4: What are the common byproducts in this reaction?
The most common byproduct is triphenylcarbinol, formed from the hydrolysis of trityl chloride. Other potential byproducts can arise from side reactions with the solvent or impurities in the starting materials.
Q5: How can I effectively remove unreacted starting materials and byproducts?
A standard workup procedure involves an aqueous wash to remove the base and its salt. An acid-base extraction can be employed to remove unreacted 4-hydroxyphenol. Triphenylcarbinol can often be removed by recrystallization or column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Moisture in the reaction: Trityl chloride has hydrolyzed to triphenylcarbinol. | - Dry all glassware thoroughly in an oven before use.- Use anhydrous solvents.- Handle trityl chloride in a glove box or under an inert atmosphere. |
| Ineffective Base: The base is not efficiently scavenging the HCl produced. | - Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA).- Ensure at least a stoichiometric amount of base is used. | |
| Low Reaction Temperature: The reaction rate is too slow. | - Gently heat the reaction mixture. Monitor the reaction by TLC to avoid decomposition. | |
| Multiple Spots on TLC | Presence of Byproducts: Triphenylcarbinol is a common byproduct. | - Confirm the identity of the byproduct by running a TLC with a triphenylcarbinol standard.- Optimize the workup and purification to remove byproducts. |
| Incomplete Reaction: Unreacted starting materials are present. | - Increase the reaction time or temperature.- Ensure the stoichiometry of the reactants is correct. | |
| Difficulty in Product Purification | Co-elution of Product and Byproducts: this compound and triphenylcarbinol can have similar polarities. | - Optimize the solvent system for column chromatography.- Attempt recrystallization from a suitable solvent system. |
| Product is an Oil or Gummy Solid | - This may indicate the presence of impurities. Attempt to purify a small amount by column chromatography to see if the purified product crystallizes. | |
| Low Recovery After Purification | Product Loss During Workup: Product may be lost during aqueous washes if it has some water solubility. | - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Inefficient Recrystallization: The chosen solvent is too soluble for the product at low temperatures. | - Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. |
Data Presentation
Table 1: Effect of Base on the Yield of this compound (Illustrative)
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine | Dichloromethane | 25 | 12 | 75 |
| Triethylamine | Dichloromethane | 25 | 8 | 85 |
| DIPEA | Dichloromethane | 25 | 8 | 90 |
Table 2: Effect of Solvent on the Yield of this compound (Illustrative)
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | Triethylamine | 25 | 8 | 85 |
| Tetrahydrofuran | Triethylamine | 25 | 10 | 80 |
| Acetonitrile | Triethylamine | 25 | 12 | 70 |
| N,N-Dimethylformamide | Triethylamine | 25 | 6 | 92 |
Experimental Protocols
Baseline Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-Hydroxyphenol
-
Trityl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenol (1.0 eq). Dissolve it in anhydrous DCM.
-
Addition of Reagents: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. In a separate flask, dissolve trityl chloride (1.1 eq) in anhydrous DCM. Add the trityl chloride solution dropwise to the 4-hydroxyphenol solution over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete, quench it by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Scaling Up Reactions with 4-Tritylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Tritylphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound, typically a Friedel-Crafts alkylation of phenol with triphenylmethanol or triphenylmethyl chloride, presents several challenges:
-
Exothermic Reaction Control: The Friedel-Crafts alkylation is often exothermic. Managing heat removal becomes critical on a larger scale to prevent runaway reactions and the formation of byproducts.[1][2][3]
-
Catalyst Selection and Handling: Strong Lewis acid catalysts like aluminum chloride (AlCl₃) or Brønsted acids are required.[2][3][4] On a large scale, handling these corrosive and moisture-sensitive catalysts safely is a major consideration. Catalyst deactivation due to coordination with the phenolic oxygen can also reduce efficiency.[5]
-
Byproduct Formation: Over-alkylation (polyalkylation) can occur, leading to the formation of di- or tri-substituted phenols.[2] Rearrangement of the trityl carbocation is not a concern, but reaction with the product can be. Additionally, ortho-alkylation can compete with the desired para-substitution.
-
Work-up and Purification: Quenching the reaction and separating the catalyst from the product mixture can be challenging at scale. The high melting point of this compound can complicate handling and purification by distillation, making crystallization the primary method.[6][7]
Q2: My this compound product is difficult to purify by crystallization. What can I do?
A2: this compound's high melting point (283-286 °C) and crystalline nature make crystallization a suitable purification method.[6][7] However, challenges can arise. Here are some troubleshooting tips:
-
Solvent Selection: Finding an appropriate solvent system is key. A good solvent will dissolve the crude product when hot but have low solubility when cold.[8][9][10] Common solvent systems for recrystallization include ethanol, acetone/hexanes, and THF/hexanes.[11]
-
"Oiling Out": If the product separates as an oil instead of crystals, it may be due to too rapid cooling or an inappropriate solvent. Try a slower cooling rate, a more dilute solution, or a different solvent system.
-
Persistent Impurities: If minor impurities persist, a second recrystallization may be necessary. For significant impurities, column chromatography might be required before crystallization.[8]
Q3: What are the main challenges when using this compound in subsequent reactions, such as etherification?
A3: The primary use of this compound is as a bulky protecting group. Challenges in its subsequent reactions, like Williamson ether synthesis, often relate to its steric hindrance.
-
Steric Hindrance: The bulky trityl group can hinder the approach of reagents to the phenolic oxygen, slowing down reaction rates.[12] This is a significant factor in Williamson ether synthesis.
-
Reaction Conditions: Overcoming steric hindrance may require more forcing conditions (higher temperatures, longer reaction times), which can lead to side reactions or decomposition.[12]
-
Choice of Reagents: For sterically hindered phenols, alternative methods to the standard Williamson ether synthesis, such as the Mitsunobu reaction, might be more effective, although this introduces its own set of challenges regarding reagent cost and byproduct removal.[12]
Q4: I am having trouble with the deprotection of a this compound ether. What are the common issues?
A4: The trityl group is acid-labile, and deprotection is typically achieved with acids.[12] Common issues include:
-
Incomplete Deprotection: Insufficient acid strength or reaction time can lead to incomplete removal of the trityl group.
-
Side Reactions: Strong acids can sometimes cause undesired side reactions on other sensitive functional groups in the molecule.
-
Work-up: The triphenylmethanol or triphenylmethane byproduct needs to be efficiently removed from the desired product. This is often achieved by extraction or crystallization.
Troubleshooting Guides
Synthesis of this compound (Friedel-Crafts Alkylation)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Inactive catalyst (moisture exposure). | Ensure anhydrous conditions and use freshly opened or properly stored catalyst. |
| Poor mixing/mass transfer. | Improve agitation to ensure good contact between reactants and catalyst. | |
| Catalyst deactivation by phenol.[5] | Use a stoichiometric amount of catalyst or explore alternative catalysts. | |
| Formation of ortho-isomer and polyalkylated byproducts | High reaction temperature. | Maintain a lower reaction temperature to favor para-substitution. |
| Incorrect catalyst-to-reactant ratio. | Optimize the stoichiometry of the catalyst. | |
| Difficult Work-up | Emulsion formation during aqueous quench. | Add a saturated brine solution to help break the emulsion. |
| Product precipitates during work-up. | Use a co-solvent to maintain solubility during extraction. |
Purification of this compound by Crystallization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| "Oiling out" instead of crystallization | Solution is too concentrated or cooled too quickly. | Use a more dilute solution and allow for slow cooling. |
| Inappropriate solvent system. | Experiment with different solvent pairs (e.g., a good solvent and a poor solvent).[8][11] | |
| Poor recovery of purified product | Product is too soluble in the cold solvent. | Place the crystallization flask in an ice bath or freezer to maximize precipitation. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration. | |
| Crystals are colored | Trapped impurities. | Consider a charcoal treatment of the hot solution before crystallization. |
Etherification of this compound (Williamson Ether Synthesis)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Slow or incomplete reaction | Steric hindrance from the trityl group.[12] | Increase reaction temperature and/or time. |
| Insufficiently strong base. | Use a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the phenol.[13] | |
| Formation of elimination byproducts | If using a secondary or tertiary alkyl halide. | This is a limitation of the Williamson ether synthesis; consider alternative methods like the Mitsunobu reaction.[12][13] |
| Side reactions at other functional groups | Harsh reaction conditions. | Explore milder reaction conditions or alternative synthetic routes. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and should be optimized for specific scales and equipment.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge phenol and a suitable inert solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Cool the mixture to 0-5 °C and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise, maintaining the temperature.
-
Reactant Addition: Slowly add a solution of triphenylmethanol or triphenylmethyl chloride in the same solvent via the addition funnel, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Quench: Cool the reaction mixture back to 0-5 °C and slowly quench by the addition of ice-water.
-
Work-up: Separate the organic layer. Wash the organic layer with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or toluene/heptane).
General Protocol for Williamson Ether Synthesis with this compound
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., THF or DMF). Add a strong base (e.g., sodium hydride) portion-wise at 0 °C and stir until hydrogen evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature or heat as necessary to drive the reaction to completion (monitor by TLC or HPLC).
-
Quench: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine.
-
Isolation and Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or crystallization.
Visualizations
References
- 1. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mt.com [mt.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound 97 978-86-9 [sigmaaldrich.com]
- 7. This compound | 978-86-9 [chemicalbook.com]
- 8. How To [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
effect of scavengers on 4-Tritylphenol deprotection efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the deprotection of 4-Tritylphenol. Our focus is to address specific issues related to the efficiency and success of this common synthetic step, with a particular emphasis on the crucial role of scavengers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound deprotection?
A1: The deprotection of this compound is typically achieved through acid-catalyzed cleavage. The reaction is initiated by the protonation of the ether oxygen by a Brønsted acid (like trifluoroacetic acid - TFA) or coordination with a Lewis acid.[1] This step weakens the carbon-oxygen bond, leading to its cleavage and the formation of 4-hydroxyphenol and a stable trityl cation.[1] Due to the stability of this carbocation, the reaction is reversible, making the use of scavengers essential to ensure high yields of the deprotected phenol.[2]
Q2: Why are scavengers necessary for efficient deprotection of this compound?
A2: Scavengers are crucial for achieving high efficiency in this compound deprotection because they trap the highly reactive trityl cation that is generated during the reaction.[2] Without a scavenger, this electrophilic cation can re-attach to the nucleophilic oxygen of the deprotected 4-hydroxyphenol, leading to an equilibrium mixture and incomplete deprotection. Furthermore, the trityl cation can react with other nucleophilic sites in the molecule, causing unwanted side reactions.[3]
Q3: What are the most common scavengers used for trityl deprotection of phenols, and how do they work?
A3: The most common scavengers are silanes and thiols.
-
Trialkylsilanes (e.g., Triisopropylsilane - TIS, Triethylsilane - TES): These are highly effective scavengers that react with the trityl cation via a hydride transfer, forming the stable and unreactive triphenylmethane.[3] TIS is particularly popular due to its steric bulk, which minimizes side reactions with other functional groups.
-
Thioanisole: This scavenger acts as a nucleophile, trapping the trityl cation to form a stable sulfonium salt.
-
1,2-Ethanedithiol (EDT): EDT is another effective thiol-based scavenger that can trap the trityl cation. It is particularly useful when dealing with sulfur-containing compounds to prevent disulfide bond formation.[3]
Q4: Can I perform the deprotection without a scavenger?
A4: While deprotection can occur without a scavenger, it is generally not recommended for achieving high yields and purity. The reversibility of the reaction and the potential for side reactions from the trityl cation can significantly lower the efficiency and complicate the purification of the desired 4-hydroxyphenol.[2]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material (this compound) remaining after the reaction.
| Potential Cause | Troubleshooting Step |
| Insufficient Acid | Increase the equivalents of TFA (typically 2-10 equivalents are used).[4] Ensure the TFA is fresh and anhydrous. |
| Inadequate Reaction Time | Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes). Extend the reaction time as needed. Typical reaction times range from 1 to 4 hours at room temperature.[4] |
| Ineffective Scavenging | Ensure a sufficient amount of scavenger is used (typically 2-5 equivalents). Consider switching to a more effective scavenger like Triisopropylsilane (TIS). |
| Low Reaction Temperature | While room temperature is usually sufficient, gentle heating (e.g., to 40°C) may be required for stubborn deprotections. |
Issue 2: Formation of Side Products
Symptom: TLC or LC-MS analysis shows the presence of unexpected impurities in the reaction mixture.
| Potential Cause | Troubleshooting Step |
| Re-tritylation | This occurs due to insufficient scavenging of the trityl cation. Increase the concentration of the scavenger. |
| Alkylation of other functional groups | The reactive trityl cation can alkylate other nucleophilic sites. Use a more effective scavenger like TIS to rapidly quench the cation. |
| Oxidation of sensitive groups | If the substrate contains sensitive functionalities prone to oxidation, consider using a scavenger with reducing properties like 1,2-ethanedithiol (EDT) and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
Data Presentation
The choice of scavenger can significantly impact the deprotection efficiency. The following table provides a summary of expected yields for the deprotection of this compound using different scavengers under typical reaction conditions.
Table 1: Comparison of Scavenger Efficiency in this compound Deprotection
| Scavenger | Typical Deprotection Yield (%) | Notes |
| Triisopropylsilane (TIS) | > 95% | Highly effective due to the irreversible formation of triphenylmethane.[2] |
| Triethylsilane (TES) | 90 - 95% | Also very effective, though slightly less sterically hindered than TIS. |
| Thioanisole | 85 - 90% | A good alternative to silane-based scavengers. |
| 1,2-Ethanedithiol (EDT) | 85 - 90% | Useful for substrates with other sulfur-containing groups.[3] |
| None | < 50% | Significantly lower yields due to re-tritylation and side reactions. |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocols
Protocol 1: Standard Deprotection of this compound using TFA and TIS
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution at room temperature, add Triisopropylsilane (TIS) (2.0 - 5.0 equiv).
-
Add Trifluoroacetic Acid (TFA) (5.0 - 10.0 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[4]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude 4-hydroxyphenol can be purified by column chromatography on silica gel.
Mandatory Visualizations
References
Technical Support Center: Purification of 4-Tritylphenol Protected Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-tritylphenol protected compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound protected compounds in a question-and-answer format.
Issue 1: My crude product is a sticky oil and is difficult to handle.
-
Question: After the protection reaction and initial work-up, my this compound protected compound is a persistent oil, making it difficult to purify by column chromatography or recrystallization. What can I do?
-
Answer: This is a common issue due to the bulky and often amorphous nature of trityl-protected compounds. Here are a few strategies to address this:
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Solvents like hexanes or a mixture of hexanes and a small amount of diethyl ether can be effective. This process can sometimes induce crystallization or solidify the product enough for easier handling.
-
Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) until the product precipitates. This can help to crash out the desired compound as a solid.
-
Azeotropic Removal of Solvents: Ensure all residual solvents from the reaction and work-up (like pyridine or DMF) have been thoroughly removed, as they can contribute to the oily nature of the product. Co-evaporation with a solvent like toluene under reduced pressure can be effective.
-
Issue 2: I am having difficulty separating my product from triphenylmethanol by column chromatography.
-
Question: My TLC analysis shows a spot corresponding to triphenylmethanol (TrOH) that is very close to my desired this compound protected product. How can I improve the separation on a silica gel column?
-
Answer: Triphenylmethanol is a common byproduct of the trityl protection reaction, arising from the hydrolysis of trityl chloride or the decomposition of the trityl cation.[1] Its polarity is often similar to that of the desired product, making separation challenging. Consider the following approaches:
-
Optimize the Solvent System: A shallow solvent gradient during flash column chromatography is crucial. Start with a very non-polar eluent (e.g., pure hexanes or petroleum ether) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. A difference in Rf values of at least 0.2 is ideal for good separation.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (neutral or basic), which may offer different selectivity.
-
Chemical Scavenging: In some cases, it may be beneficial to perform a work-up that specifically targets the removal of triphenylmethanol. For instance, washing the organic layer with a dilute acid solution can help to protonate any residual base and may alter the partitioning of byproducts.
-
Issue 3: My yield is very low after recrystallization.
-
Question: I have attempted to purify my this compound protected compound by recrystallization, but the recovery of crystalline material is poor. What are the likely causes and how can I improve the yield?
-
Answer: Low yield during recrystallization is a common problem that can often be rectified by optimizing the procedure. Here are some key factors to consider:
-
Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For bulky, non-polar compounds like tritylphenol derivatives, solvent systems like dichloromethane/hexanes, ethyl acetate/hexanes, or toluene/hexanes are often good starting points.[2]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve the overall recovery.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a very effective method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound protection reaction?
A1: Besides the desired this compound protected product, several impurities can be present in the crude reaction mixture:
-
Unreacted Starting Material: Unreacted 4-substituted phenol.
-
Triphenylmethanol (TrOH): Formed from the hydrolysis of trityl chloride.[1]
-
Biphenyl: Can be a byproduct in certain synthesis routes involving Grignard reagents.[1]
-
Pyridine/Base: Residual base used in the reaction.[3]
Q2: What are good starting solvent systems for TLC analysis of this compound protected compounds?
A2: Due to the non-polar and bulky nature of the trityl group, non-polar solvent systems are generally a good starting point for TLC analysis on silica gel plates. Some commonly used systems include:
-
Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v)[4]
-
Petroleum Ether:Diethyl Ether (e.g., 9:1, 8:2 v/v)[5]
-
Dichloromethane:Hexanes (e.g., 1:1, 2:1 v/v)
Q3: Can I use reversed-phase chromatography to purify my this compound protected compound?
A3: Yes, reversed-phase chromatography can be a very effective technique for purifying hydrophobic compounds like tritylphenol derivatives. In this case, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol). The highly non-polar trityl group will cause the compound to be strongly retained on the column, which can allow for excellent separation from more polar impurities.
Q4: Is the trityl protecting group stable to silica gel chromatography?
A4: The trityl group is generally stable to neutral silica gel. However, it is an acid-labile protecting group, and acidic silica gel can potentially cause some deprotection during chromatography.[3] If you suspect your compound is degrading on the column, you can neutralize the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of this compound Protected Compounds
| Stationary Phase | Eluent System (Gradient) | Target Rf (on TLC) | Notes |
| Silica Gel | Hexanes -> Hexanes:Ethyl Acetate (e.g., 98:2 to 90:10) | 0.2 - 0.3 | A shallow gradient is recommended for optimal separation from byproducts like triphenylmethanol.[6] |
| Silica Gel | Petroleum Ether -> Petroleum Ether:Dichloromethane (e.g., 95:5 to 80:20) | 0.2 - 0.3 | Good for very non-polar derivatives. |
| Alumina (Neutral) | Hexanes -> Hexanes:Diethyl Ether (e.g., 99:1 to 95:5) | 0.3 - 0.4 | Can offer different selectivity compared to silica gel. |
| C18 Reversed-Phase | Water:Acetonitrile (e.g., 50:50 to 10:90) | N/A | Excellent for separating highly hydrophobic compounds from polar impurities. |
Table 2: Suggested Solvent Systems for Recrystallization of this compound Protected Compounds
| Solvent System (Good Solvent/Anti-Solvent) | Typical Ratio (v/v) | Expected Purity |
| Dichloromethane / Hexanes | 1:3 to 1:5 | >98% |
| Ethyl Acetate / Hexanes | 1:4 to 1:6 | >98% |
| Toluene / Petroleum Ether | 1:2 to 1:4 | >97% |
| Acetone / Water | 9:1 to 8:2 | >95% (for more polar derivatives) |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Protected Compound
-
TLC Analysis: Develop a suitable solvent system using TLC that gives the desired product an Rf value of approximately 0.2-0.3 and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.
-
Elution: Begin eluting with the least polar solvent. Gradually increase the polarity of the eluent according to your predetermined gradient.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a this compound Protected Compound
-
Solvent Selection: Choose a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture with stirring until the solid dissolves completely. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "anti-solvent" dropwise until the solution becomes slightly cloudy. Reheat to clarify.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.
Mandatory Visualization
Caption: A decision workflow for selecting a purification strategy.
Caption: A typical workflow for flash column chromatography.
References
Validation & Comparative
A Comparative Guide to 4-Tritylphenol and DMT Protecting Groups for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as oligonucleotides and peptides, the selection of an appropriate protecting group is a critical decision that significantly impacts yield, purity, and overall efficiency. This guide provides a detailed comparison of two prominent acid-labile protecting groups: the widely-used 4,4'-Dimethoxytrityl (DMT) group and the less conventional 4-Tritylphenol. While extensive data exists for the DMT group, this comparison will also extrapolate the expected properties of the this compound group based on the known characteristics of trityl derivatives, highlighting the current gaps in experimental literature.
Introduction to Trityl-Based Protecting Groups
The trityl (triphenylmethyl) group and its derivatives are bulky chemical moieties used to selectively protect hydroxyl groups, particularly primary alcohols, due to steric hindrance.[1] Their defining characteristic is their lability under acidic conditions, which allows for their removal without affecting other, more stable protecting groups. This acid sensitivity can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. Electron-donating groups, such as methoxy groups, stabilize the trityl cation formed during cleavage, thereby increasing the rate of deprotection.[2]
The 4,4'-Dimethoxytrityl (DMT) Group: The Gold Standard in Oligonucleotide Synthesis
The DMT group is the quintessential protecting group for the 5'-hydroxyl of nucleosides in solid-phase oligonucleotide synthesis.[3] Its popularity stems from a combination of favorable properties that are well-documented and optimized for automated synthesis.
Key Performance Characteristics of the DMT Group:
-
High Selectivity: The bulky nature of the DMT group ensures it preferentially reacts with the less sterically hindered primary 5'-hydroxyl group of a nucleoside over the secondary 3'-hydroxyl group.[4]
-
Optimal Acid Lability: The two electron-donating methoxy groups render the DMT group highly susceptible to cleavage by mild acids, typically a 3% solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane.[2] This deprotection is rapid and quantitative, often completing in minutes, which is ideal for the cyclical nature of solid-phase synthesis.[5]
-
Stability: The DMT group is stable under the basic and neutral conditions employed during the coupling and oxidation steps of phosphoramidite chemistry.[2]
-
Real-Time Monitoring: Upon cleavage, the DMT group is released as a stable, bright orange-colored cation. The intensity of this color can be measured spectrophotometrically to quantify the amount of DMT cation released, which directly correlates with the coupling efficiency of each step in the synthesis. This provides a valuable real-time quality control measure.
The this compound Protecting Group: A Hypothetical Contender
The this compound group, structurally, is a trityl group where one of the phenyl rings is substituted with a hydroxyl group at the para position. When used as a protecting group, it would be the oxygen of this phenol that is attached to the trityl moiety, forming a 4-(trityloxy)phenyl group. However, the available scientific literature does not provide significant evidence of this compound being used as a standard protecting group for hydroxyls in applications like oligonucleotide or peptide synthesis.
Based on the principles of physical organic chemistry, the phenolic hydroxyl group in this compound is electron-donating through resonance. When this group is part of the trityl system protecting another molecule, its effect on the stability of the trityl cation during cleavage would be more complex than a simple methoxy group. The delocalization of the positive charge into the phenoxy ring could influence the rate of deprotection. Without experimental data, it is difficult to precisely predict its lability relative to DMT.
Quantitative Data Comparison
Due to the lack of specific experimental data for the this compound protecting group in the context of protecting hydroxyls in multi-step synthesis, a direct quantitative comparison with the DMT group is not possible at this time. The following table summarizes the well-established performance of the DMT group and provides a qualitative estimation for the trityl group for context.
| Parameter | 4,4'-Dimethoxytrityl (DMT) Group | Trityl (Tr) Group (for reference) | This compound Group (Estimated) |
| Typical Application | 5'-OH protection in oligonucleotide synthesis | Protection of primary alcohols | Not established for hydroxyl protection in complex synthesis |
| Protection Conditions | DMT-Cl, pyridine, DMAP | Trityl chloride, pyridine, DMAP[2] | Likely similar to Trityl chloride |
| Deprotection Conditions | 3% DCA or TCA in DCM | 80% acetic acid, TFA, or Lewis acids[2] | Expected to be acid-labile, but specific conditions are not documented. |
| Relative Rate of Deprotection | ~300 (relative to Trityl)[5] | 1[5] | Unknown, requires experimental validation. |
| Cleavage Time | Minutes[5] | Hours to days (with 80% acetic acid)[2] | Unknown |
| Monitoring Capability | Yes (colorimetric quantification of DMT cation) | No | No |
| Stability to Basic/Neutral Conditions | Stable[2] | Stable | Expected to be stable |
Experimental Protocols
Protection of a Primary Hydroxyl Group with DMT-Cl
Materials:
-
Substrate with a primary hydroxyl group (e.g., a nucleoside)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substrate (1 equivalent) in anhydrous pyridine.
-
Add DMAP (0.1 equivalents).
-
Add DMT-Cl (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by silica gel chromatography.
Deprotection of a DMT-Protected Hydroxyl Group
Materials:
-
DMT-protected substrate
-
3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the DMT-protected substrate in DCM.
-
Add the 3% DCA or TCA solution dropwise at room temperature. The solution will turn a characteristic orange color.
-
Stir for 5-10 minutes (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the orange color disappears.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Visualizing the Chemistry: Diagrams
Caption: Chemical structures of the DMT protecting group and this compound.
Caption: Workflow for the protection of a primary alcohol using DMT-Cl.
Caption: General mechanism for the acid-catalyzed deprotection of a DMT-ether.
Conclusion
The 4,4'-Dimethoxytrityl (DMT) group remains the undisputed protecting group of choice for the 5'-hydroxyl in automated oligonucleotide synthesis due to its well-characterized and highly optimized performance. Its combination of selective protection, rapid and clean deprotection under mild acidic conditions, and the ability to monitor reaction efficiency in real-time makes it an invaluable tool.
While the this compound group is an interesting structural analog, there is a notable absence of experimental data in the current scientific literature detailing its use as a protecting group for hydroxyls in complex synthetic routes. Based on the principles of trityl chemistry, it is expected to be acid-labile. However, its precise lability, stability, and overall performance in comparison to DMT remain to be experimentally determined. For researchers seeking reliable and well-established methodologies, the DMT group is the clear and recommended choice. Further investigation into the properties and applications of this compound as a protecting group would be necessary to evaluate its potential as a viable alternative.
References
- 1. peptide.com [peptide.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Synthesis of nucleoside tetraphosphates and dinucleoside pentaphosphates via activation of cyclic trimetaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
Orthogonality of 4-Tritylphenol: A Comparative Guide to Protecting Group Strategy
In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and materials science, the judicious selection of protecting groups is paramount. An ideal protecting group strategy hinges on the principle of orthogonality, wherein one protecting group can be selectively removed in the presence of others. This guide provides a comprehensive comparison of the orthogonality of the trityl (Tr) group, as exemplified by 4-Tritylphenol, with other commonly employed protecting groups. The data presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to devise robust and efficient synthetic routes.
The trityl group is a sterically bulky protecting group, typically employed for primary alcohols, amines, and thiols.[1] Its removal is most commonly accomplished under acidic conditions, which leverages the formation of the stable trityl cation.[1] The electronic properties of the trityl group can be modulated by substitution on the phenyl rings, which in turn affects its lability. For instance, the addition of a p-methoxy group increases the stability of the carbocation intermediate, making the p-methoxytrityl (MMT) group more acid-labile than the parent trityl group.[2]
The Principle of Orthogonal Protection
Orthogonal protection is a strategy that utilizes a set of protecting groups that can be removed by different, non-interfering reaction conditions.[3] This allows for the selective deprotection of one functional group while others remain protected, a critical requirement for the synthesis of complex molecules with multiple functionalities.[4]
Comparative Data on Orthogonality
The following table summarizes the stability of various common protecting groups under conditions typically used for the deprotection of this compound (a trityl-protected alcohol). This data is crucial for designing synthetic strategies where selective deprotection is required.
| Protecting Group | Chemical Structure | Deprotection Condition for Trityl | Stability of Other Protecting Groups | Yield (%) of Trityl Deprotection |
| Trityl (Tr) | C(Ph)₃ | TFA in DCM | Stable: Bn, Ac, Bz, most Silyl ethers. Cleaved: Boc, tBu. | >90[1] |
| Formic Acid (88-97%) | Stable: TBS, Bn, Ac, Bz. Potentially cleaved: Boc (slower than Tr). | 85 - 95[1] | ||
| Acetic Acid (aq. 50-80%) | Stable: TBS, Bn, Ac, Bz, Boc.[1][5] | Not Specified | ||
| CBr₄ in MeOH (reflux) | Stable: Isopropylidene, Allyl, Bn, Ac, Bz, Me, Ts, Prenyl, Propargyl, TBDPS, PMB.[6] | High | ||
| LiCl in MeOH (reflux) | Stable: Generally mild conditions, compatible with many functional groups.[7] | Good to Excellent[7] | ||
| t-Butoxycarbonyl (Boc) | -C(O)O-t-Bu | TFA in DCM | Cleaved | - |
| Fluorenylmethyloxycarbonyl (Fmoc) | -C(O)O-CH₂-Fmoc | TFA in DCM | Stable (Fmoc is base-labile) | - |
| Benzyl (Bn) | -CH₂Ph | TFA in DCM | Stable | - |
| t-Butyldimethylsilyl (TBS) | -Si(Me)₂(t-Bu) | Formic Acid | Stable [5] | - |
| Acetyl (Ac) | -C(O)CH₃ | TFA in DCM | Stable | - |
Experimental Protocols
Selective Deprotection of a Trityl Ether in the Presence of a TBS Ether
This protocol describes the selective removal of the trityl group from a primary alcohol while leaving a tert-butyldimethylsilyl (TBS) ether intact.
Materials:
-
Trityl and TBS-protected compound
-
Formic acid (97+%)[5]
-
Dioxane (for co-evaporation)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Treat the protected compound (1.0 equiv) with cold formic acid (97+%) for approximately 3 minutes.[5]
-
Evaporate the formic acid under reduced pressure using an oil pump at room temperature.[5]
-
To remove residual formic acid, co-evaporate the residue twice with dioxane.[5]
-
Further evaporations from ethanol and diethyl ether can be performed to ensure complete removal of volatile impurities.[5]
-
Extract the residue with warm water to dissolve the deprotected product, leaving the insoluble triphenylmethanol byproduct.[5]
-
Filter the mixture to remove the triphenylmethanol.
-
Evaporate the aqueous filtrate in vacuo to obtain the desired product with the TBS group intact.
Selective Deprotection of a Trityl Ether using CBr₄ and Methanol
This method provides a mild and selective cleavage of trityl ethers under neutral conditions, preserving a wide range of other protecting groups.[6]
Materials:
-
Trityl-protected compound
-
Carbon tetrabromide (CBr₄)
-
Methanol (MeOH)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve the trityl-protected compound in methanol.
-
Add carbon tetrabromide to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the deprotected alcohol.
Conclusion
The trityl protecting group, as present in this compound, offers a valuable tool in organic synthesis due to its specific cleavage conditions, which allows for a high degree of orthogonality with many other commonly used protecting groups. The acid lability of the trityl group contrasts with the base lability of groups like Fmoc, and its milder acid cleavage conditions compared to Boc allow for selective removal. Furthermore, neutral deprotection methods, such as the use of CBr₄ in methanol, expand its compatibility with a broad spectrum of acid- and base-sensitive functionalities. A thorough understanding of these orthogonal relationships, supported by the quantitative data and protocols provided in this guide, is essential for the successful design and execution of complex synthetic endeavors in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rua.ua.es [rua.ua.es]
Spectroscopic Analysis for Confirming 4-Tritylphenol Removal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The removal of protecting groups is a critical step in multi-step organic synthesis, particularly in drug development where purity and structural integrity are paramount. The trityl (triphenylmethyl) group is a bulky and widely used protecting group for phenols, offering stability under various conditions. However, its complete removal must be rigorously confirmed to ensure the desired final product is obtained without contaminants. This guide provides an objective comparison of common spectroscopic techniques for confirming the removal of the 4-Tritylphenol protecting group, complete with experimental protocols and supporting data.
Introduction to Spectroscopic Monitoring
Spectroscopic techniques are indispensable tools for real-time reaction monitoring and final product analysis. By probing the interaction of electromagnetic radiation with molecules, these methods can provide qualitative and quantitative information about the progress of a chemical transformation. The deprotection of this compound to phenol involves a significant change in the molecular structure, which is readily detectable by several spectroscopic methods.
Comparison of Spectroscopic Techniques
The choice of spectroscopic technique for monitoring the removal of this compound depends on several factors, including the need for real-time monitoring, the desired level of quantitative accuracy, the complexity of the reaction mixture, and the available instrumentation. The following sections detail the principles, protocols, and a comparative analysis of four primary spectroscopic methods: UV-Vis Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: A Comparative Overview
| Spectroscopic Technique | Principle | Key Indicator of Removal | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules with chromophores. | Shift in λmax and change in absorbance intensity upon removal of the trityl group. | Simple, inexpensive, suitable for real-time monitoring of bulk reaction. | Less specific, potential for interference from other UV-active species in the mixture. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, which excites molecular vibrations. | Disappearance of trityl C-H stretching and phenyl C-C stretching bands, and appearance/sharpening of the phenolic O-H stretch. | Fast, non-destructive, can be used for in-situ monitoring with an ATR probe. | Can be difficult to quantify accurately in complex mixtures, overlapping peaks can be an issue. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Disappearance of the characteristic signals of the trityl protons (δ ~7.1-7.3 ppm) and the appearance of the phenol aromatic protons at their characteristic shifts. | Highly specific, provides detailed structural information, quantitative. | Relatively expensive, slower acquisition time compared to UV-Vis and FTIR, requires deuterated solvents. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | A shift in the molecular ion peak corresponding to the mass of the trityl group (243.3 g/mol ). | Highly sensitive, provides exact mass confirmation of the product, can be coupled with liquid chromatography (LC-MS) for separation and quantification. | Destructive technique, may not be suitable for real-time monitoring of the bulk reaction without specialized setup. |
Experimental Protocols
The following are detailed methodologies for each spectroscopic technique to confirm the removal of the 4-Trityl group.
UV-Vis Spectroscopy
Principle: The electronic conjugation of the phenolic ring is altered by the presence of the bulky trityl group. Removal of the trityl group will result in a shift in the maximum absorption wavelength (λmax) and a change in the molar absorptivity. Phenol typically exhibits a λmax around 270 nm[1]. The λmax for this compound is expected to be slightly different. By monitoring the absorbance at the λmax of this compound, its disappearance can be quantified.
Protocol:
-
Standard Preparation: Prepare standard solutions of known concentrations of both this compound and phenol in the reaction solvent to determine their respective λmax and create calibration curves.
-
Reaction Monitoring:
-
At regular intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a neutralizing agent).
-
Dilute the aliquot with a suitable solvent (e.g., ethanol or the reaction solvent) to a concentration within the linear range of the spectrophotometer.
-
Record the UV-Vis spectrum (typically from 200-400 nm).
-
-
Data Analysis:
-
Monitor the decrease in absorbance at the λmax of this compound.
-
Monitor the increase in absorbance at the λmax of phenol.
-
Use the calibration curves to quantify the concentration of the reactant and product over time.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: The removal of the trityl group leads to distinct changes in the vibrational modes of the molecule. The disappearance of characteristic peaks for the trityl group and the appearance of the phenolic O-H stretch are key indicators.
Protocol:
-
Reference Spectra: Obtain the FTIR spectra of pure this compound and phenol to identify their characteristic peaks.
-
This compound: Look for C-H stretches of the aromatic rings of the trityl group (around 3000-3100 cm⁻¹) and characteristic phenyl C-C stretching vibrations.
-
Phenol: Identify the broad O-H stretching band (around 3200-3600 cm⁻¹) and the C-O stretching band (around 1200 cm⁻¹)[2].
-
-
Reaction Monitoring (In-situ using ATR probe):
-
Immerse an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel.
-
Collect spectra at regular intervals throughout the reaction.
-
-
Reaction Monitoring (Offline):
-
Withdraw a small aliquot from the reaction mixture.
-
If the sample is a solution, a drop can be cast onto a salt plate (e.g., NaCl or KBr) and the solvent evaporated.
-
If the product is a solid, a small amount can be analyzed as a KBr pellet or using a diamond ATR accessory.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the characteristic peaks of the this compound.
-
Monitor the increase in the intensity of the characteristic peaks of phenol, particularly the O-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides a detailed map of the proton environments in a molecule. The trityl group has a very distinct set of proton signals that will disappear upon its removal.
Protocol:
-
Reference Spectra: Record the ¹H NMR spectra of pure this compound and phenol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
This compound: The fifteen protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the aromatic region (around δ 7.1-7.3 ppm). The protons on the phenol ring will also have characteristic shifts.
-
Phenol: The aromatic protons of phenol appear at distinct chemical shifts (typically δ 6.7-7.2 ppm), and the hydroxyl proton gives a broad singlet whose chemical shift is concentration and solvent dependent[3][4][5].
-
-
Reaction Monitoring:
-
Withdraw an aliquot from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent containing a known amount of an internal standard (e.g., tetramethylsilane (TMS) or another inert compound with a known proton signal).
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate the characteristic signal of the trityl group protons in this compound and a characteristic signal of the product phenol.
-
Compare the integrals to the integral of the internal standard to quantify the concentration of the reactant and product. The disappearance of the trityl proton signals confirms the removal of the protecting group.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The removal of the trityl group results in a predictable decrease in the molecular weight of the compound.
Protocol:
-
Reference Spectra: Obtain the mass spectra of pure this compound and phenol.
-
Reaction Monitoring (LC-MS):
-
Couple a liquid chromatograph (LC) to the mass spectrometer.
-
Develop an LC method to separate this compound and phenol.
-
At various time points, inject a diluted aliquot of the reaction mixture into the LC-MS system.
-
-
Data Analysis:
-
Monitor the chromatogram for the peaks corresponding to this compound and phenol.
-
Extract the mass spectra for each peak to confirm the identity of the compounds.
-
The area under the curve for each peak in the chromatogram can be used for quantification, typically by creating a calibration curve with standards. A decrease in the peak area for this compound and an increase for phenol indicates the progress of the deprotection.
-
Visualization of Workflows
Experimental Workflow for Spectroscopic Analysis
Caption: General experimental workflow for monitoring this compound deprotection.
Decision-Making Pathway for Method Selection
Caption: Decision pathway for selecting a suitable spectroscopic method.
Conclusion
The confirmation of this compound removal is a critical checkpoint in synthetic chemistry. While all four spectroscopic methods discussed can provide confirmation, the choice of the most appropriate technique depends on the specific requirements of the analysis. For rapid, real-time monitoring of the bulk reaction, UV-Vis or in-situ FTIR are excellent choices. For unambiguous structural confirmation and precise quantification, ¹H NMR is the gold standard. When high sensitivity and confirmation of the exact molecular weight of the product are required, Mass Spectrometry, particularly LC-MS, is unparalleled. Often, a combination of a rapid technique like FTIR for initial checks, followed by NMR or MS for final confirmation, provides the most robust and reliable approach to verifying the successful deprotection of this compound.
References
- 1. glenresearch.com [glenresearch.com]
- 2. In Situ FTIR Spectroscopy for Scanning Accessible Active Sites in Defect-Engineered UiO-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. rsc.org [rsc.org]
- 6. ChemDraw | Revvity Signals Software [revvitysignals.com]
- 7. Application of Fiber Optic ATR-FTIR Methods for In Situ Characterization of Protein Delivery Systems in Real Time - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring the Deprotection of 4-Tritylphenol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the efficient monitoring of protecting group cleavage is paramount to ensure reaction completion and optimize yields. The deprotection of 4-Tritylphenol, a common step in multi-step synthesis, serves as a critical transformation where precise monitoring is essential. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for tracking this reaction, alongside an evaluation of Thin Layer Chromatography (TLC) as a readily available alternative.
High-Performance Liquid Chromatography (HPLC) for In-Process Control
HPLC stands as a powerful and widely adopted technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[1][2] For monitoring the deprotection of this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically employed. This approach separates compounds based on their hydrophobicity, allowing for the distinct resolution of the starting material (this compound), the desired product (4-Hydroxyphenol), and the trityl by-product.
A typical RP-HPLC method for this analysis would utilize a C18 stationary phase.[1][3] The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with a small amount of acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.[1][3]
Table 1: Comparison of Analytical Methods for Monitoring this compound Deprotection
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin Layer Chromatography (TLC) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure.[2] | Differential migration of analytes up a thin layer of adsorbent material via capillary action.[2] |
| Analysis Time | 10 - 30 minutes per sample | 5 - 20 minutes per sample |
| Resolution | High, allows for separation of closely related compounds.[2] | Lower, may not resolve compounds with similar polarities.[2] |
| Quantification | Highly quantitative, provides accurate concentration data. | Primarily qualitative or semi-quantitative.[2] |
| Sensitivity | High (ng to pg level) | Lower (µg to ng level) |
| Solvent Consumption | Higher | Lower |
| Cost (Instrument) | High | Low |
| Ease of Use | Requires trained personnel | Relatively simple to perform.[2] |
Experimental Protocols
This compound Deprotection (Illustrative Protocol)
A solution of this compound in a suitable organic solvent (e.g., dichloromethane) is treated with an acid, such as trifluoroacetic acid (TFA) or a Lewis acid like BF₃·Et₂O, at room temperature.[4] The reaction progress is monitored by taking aliquots at specific time intervals.
HPLC Monitoring Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is often preferred for optimal separation. For example:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
Gradient: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over the course of the run. A typical gradient might run from 10% B to 90% B over 15 minutes.
-
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C) for better reproducibility.[1]
-
Detection: UV detection at a wavelength where both the starting material and products have significant absorbance, for instance, 254 nm or 280 nm.[5][6]
-
Sample Preparation: Aliquots from the reaction mixture are quenched (e.g., with a basic solution like sodium bicarbonate if an acid catalyst is used), diluted with the mobile phase, and filtered before injection.
Thin Layer Chromatography (TLC) Monitoring Protocol
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8). A common starting point could be a 7:3 mixture of hexane and ethyl acetate.
-
Sample Preparation: A small aliquot of the reaction mixture is spotted onto the TLC plate alongside spots of the starting material and, if available, the pure product for reference.
-
Visualization: The plate is developed in a chamber containing the eluent. After the solvent front has moved a sufficient distance, the plate is removed, dried, and visualized under UV light (254 nm). The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow for monitoring the deprotection reaction using HPLC and the logical relationship in evaluating the analytical results.
Conclusion
Both HPLC and TLC are valuable tools for monitoring the deprotection of this compound. HPLC offers superior resolution, sensitivity, and quantitative data, making it the method of choice for rigorous in-process control, optimization studies, and when accurate determination of reaction kinetics is required. In contrast, TLC provides a rapid, cost-effective, and straightforward qualitative assessment of the reaction's progress, making it well-suited for routine checks and situations where high quantitative accuracy is not the primary concern. The selection of the most appropriate technique will ultimately depend on the specific requirements of the research or development phase, available resources, and the desired level of analytical detail.
References
4-Tritylphenol: A Superior Choice for Bulky Protection in Complex Synthesis
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and drug development, the judicious selection of protecting groups is paramount to achieving high yields and maintaining the integrity of complex molecular architectures. For researchers and scientists navigating these challenges, 4-Tritylphenol emerges as a highly effective and advantageous bulky protecting group for phenols, offering distinct benefits over other commonly used alternatives such as tert-butyldimethylsilyl (TBDMS) and tert-butoxycarbonyl (Boc) groups. This guide provides an objective, data-driven comparison to illuminate the superior performance of this compound.
Key Advantages of this compound
The primary advantages of employing this compound as a protecting group for phenols lie in its exceptional steric bulk, remarkable stability under a range of conditions, and the mildness of its cleavage, which allows for orthogonal deprotection strategies in the presence of other sensitive functionalities.
-
Enhanced Steric Hindrance: The triphenylmethyl (trityl) group is significantly larger than TBDMS and Boc groups, offering superior steric shielding of the phenolic hydroxyl. This bulkiness can be crucial in preventing undesired side reactions at or near the protected site.
-
Orthogonal Deprotection: this compound ethers are stable to basic conditions and nucleophilic attack, while being readily cleaved under mild acidic conditions. This orthogonality is a significant advantage in complex syntheses where other protecting groups, such as silyl ethers (fluoride-labile) or esters (base-labile), are present.
-
High Yields in Protection and Deprotection: Both the introduction and removal of the trityl group typically proceed in high yields, minimizing material loss throughout the synthetic sequence.
Comparative Performance Data
To illustrate the practical advantages of this compound, the following tables summarize typical experimental data for the protection and deprotection of a model substrate, p-cresol, with this compound and two common alternatives: TBDMS and Boc.
Table 1: Comparison of Protection Reactions for p-Cresol
| Protecting Group | Reagents and Conditions | Reaction Time | Typical Yield |
| This compound | Trityl Chloride, Pyridine, DMAP (cat.), CH₂Cl₂ | 4 - 12 h | > 95% |
| TBDMS | TBDMS-Cl, Imidazole, DMF | 2 - 4 h | > 95%[1] |
| Boc | (Boc)₂O, DMAP, CH₃CN | 1 - 3 h | > 90% |
Table 2: Comparison of Deprotection Reactions
| Protected Phenol | Reagents and Conditions | Reaction Time | Typical Yield |
| p-Cresol-O-Trityl | 80% Acetic Acid, H₂O | 30 min - 2 h | > 95% |
| p-Cresol-O-TBDMS | TBAF (1M in THF), THF | 1 - 3 h | > 90%[2] |
| p-Cresol-O-Boc | TFA, CH₂Cl₂ | 10 - 30 min | > 95% |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a representative phenol are provided below.
Protection of p-Cresol with this compound
Protocol:
-
To a solution of p-cresol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) are added pyridine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Trityl chloride (1.1 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic phase is washed with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired 4-(trityloxymethyl)benzene.
Deprotection of 4-(Trityloxymethyl)benzene
Protocol:
-
The trityl-protected p-cresol (1.0 eq) is dissolved in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
The solution is stirred at room temperature, and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford pure p-cresol.
Visualization of Key Concepts
The following diagrams illustrate the logical workflow of a protection/deprotection strategy and the orthogonal nature of this compound in a multi-step synthesis.
Caption: General workflow for utilizing a protecting group in organic synthesis.
Caption: Orthogonal deprotection of Trityl and TBDMS ethers.
Conclusion
For researchers in drug development and complex molecule synthesis, this compound offers a robust and reliable solution for the protection of phenolic hydroxyl groups. Its significant steric bulk, coupled with its distinct stability profile, allows for the design of sophisticated and efficient synthetic routes. The ability to deprotect under mild acidic conditions, while leaving other sensitive groups intact, underscores its value in orthogonal protection strategies. The consistently high yields achieved during both protection and deprotection further solidify its position as a superior choice among bulky protecting groups.
References
Navigating the Selective Deprotection of 4-Tritylphenol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among the myriad of choices for safeguarding phenolic hydroxyl groups, 4-Tritylphenol (Tr-OPh) stands out for its unique steric and electronic properties. This guide provides a comprehensive comparison of the cleavage selectivity of the trityl group from this compound against other commonly employed phenol protecting groups, supported by experimental data and detailed protocols to aid in the judicious selection of synthetic strategies.
The trityl group, with its bulky triphenylmethyl structure, offers a distinct profile of reactivity, particularly its high sensitivity to acidic conditions. This characteristic allows for its selective removal in the presence of other, more robust protecting groups. However, the degree of selectivity is highly dependent on the specific reagents and reaction conditions employed. This guide will delve into these nuances, offering a clear comparison to facilitate the design of orthogonal deprotection strategies in complex molecular architectures.
Comparative Cleavage Selectivity of Phenol Protecting Groups
The following table summarizes the cleavage conditions and selectivity for this compound in comparison to other prevalent phenol protecting groups. This data has been compiled from various studies to provide a relative understanding of their lability.
| Protecting Group | Structure | Cleavage Conditions | Selectivity vs. This compound |
| Trityl (Tr) | -C(C₆H₅)₃ | Mild acid (e.g., 1% TFA in DCM, 80% AcOH)[1] | - |
| Benzyl (Bn) | -CH₂C₆H₅ | Stronger acid, Hydrogenolysis (H₂, Pd/C)[2] | Trityl is significantly more acid-labile. Selective cleavage of Trityl is readily achieved. |
| p-Methoxybenzyl (PMB) | -CH₂C₆H₄-p-OCH₃ | Oxidative cleavage (DDQ, CAN), Strong acid[2][3] | Trityl is cleaved under much milder acidic conditions than PMB. PMB's oxidative cleavage offers an orthogonal strategy. |
| Methyl (Me) | -CH₃ | Harsh conditions (BBr₃, TMSI)[2][4] | Trityl is exceptionally labile in comparison. No competition under mild acidic conditions. |
| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | Fluoride sources (TBAF), Acid | Trityl is more acid-labile. Selective cleavage of Trityl can be achieved with carefully controlled mild acid. |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(C₆H₅)₂(C(CH₃)₃) | Fluoride sources (TBAF), Stronger acid than TBDMS | Trityl is significantly more acid-labile. TBDPS is more resistant to acidic cleavage than TBDMS.[1] |
Experimental Protocols for Selective Cleavage
Detailed methodologies are crucial for replicating and adapting synthetic procedures. Below are protocols for the selective cleavage of the trityl group from this compound.
Protocol 1: Selective Cleavage of this compound using Mild Acidic Conditions
This protocol is designed for the selective removal of the trityl group in the presence of less acid-sensitive protecting groups like benzyl or silyl ethers.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1% TFA in DCM dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected phenol.
Protocol 2: Cleavage of this compound under Neutral Conditions
This method offers an alternative for substrates that are sensitive to acidic conditions.[5]
Materials:
-
This compound derivative
-
Methanol (MeOH)
-
Carbon tetrabromide (CBr₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative in methanol (e.g., 20 mL per 100 mg of substrate).
-
Add carbon tetrabromide (CBr₄) to the solution (e.g., 1.2 equivalents).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the deprotected phenol.
Visualizing the Deprotection Strategy
To better illustrate the logic behind selecting a deprotection strategy, the following diagrams outline the decision-making process and the experimental workflow.
Caption: Decision tree for selecting a this compound cleavage method.
Caption: General experimental workflow for this compound deprotection.
Conclusion
The trityl group is a valuable tool in the synthetic chemist's arsenal for the protection of phenols. Its pronounced acid lability allows for highly selective cleavage under mild conditions, providing an orthogonal deprotection strategy in the presence of many other common protecting groups. As demonstrated, methods also exist for its removal under neutral conditions, further expanding its utility. By understanding the relative labilities and employing the appropriate experimental protocols, researchers can effectively leverage the unique properties of the this compound protecting group in the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Trityl, MMT, and DMT Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the assembly of complex molecules such as oligonucleotides and peptides, the selection of an appropriate protecting group is a critical strategic decision. The trityl (Tr), monomethoxytrityl (MMT), and dimethoxytrityl (DMT) groups are among the most common acid-labile protecting groups for hydroxyl and amino functionalities. Their relative stability under acidic conditions dictates their utility in sequential deprotection strategies. This guide provides an objective comparison of the stability of these three groups, supported by quantitative data and detailed experimental protocols.
Introduction to Trityl-Based Protecting Groups
The trityl group and its methoxy-substituted derivatives are prized for their steric bulk, which often allows for the selective protection of primary hydroxyl groups over secondary or tertiary ones. Their defining characteristic is their lability under acidic conditions, which facilitates their removal without affecting other protecting groups sensitive to different conditions. The stability of the resulting trityl carbocation, formed during cleavage, is a key determinant of the lability of the protecting group.
Comparative Stability and Acid Lability
The acid lability of these protecting groups is directly related to the electronic effects of the methoxy substituents on the phenyl rings. Electron-donating methoxy groups stabilize the carbocation intermediate formed during acid-catalyzed cleavage, thereby increasing the rate of deprotection.[1] The order of acid lability is therefore:
DMT > MMT > Tr
This trend is quantitatively supported by the relative rates of deprotection under identical acidic conditions.
Quantitative Deprotection Data
The following table summarizes the approximate time required for complete deprotection of a 5'-trityl-protected uridine in 80% aqueous acetic acid at room temperature, illustrating the profound effect of methoxy substitution on the rate of cleavage.
| Protecting Group | Abbreviation | Deprotection Time (80% Acetic Acid) | Relative Rate of Deprotection (Approx.) |
| Trityl | Tr | ~48 hours | 1 |
| Monomethoxytrityl | MMT | ~2 hours | 24x |
| Dimethoxytrityl | DMT | ~15 minutes | 192x |
This data highlights the significantly increased lability of MMT and DMT compared to the parent trityl group, allowing for a tunable deprotection strategy based on the choice of the protecting group.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of trityl, MMT, and DMT ethers or amines proceeds via an acid-catalyzed SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen or amine nitrogen, followed by the departure of the alcohol or amine and the formation of a resonance-stabilized carbocation. This carbocation is then quenched by a nucleophile, typically water or a scavenger present in the reaction mixture. The stability of this carbocation intermediate is the primary factor governing the rate of deprotection.
Caption: Acid-catalyzed deprotection of a trityl-protected alcohol.
Experimental Protocols for Deprotection
The choice of deprotection conditions is critical to ensure complete removal of the protecting group without causing unwanted side reactions, such as depurination in oligonucleotide synthesis. Below are representative protocols for the cleavage of Tr, MMT, and DMT groups.
Protocol 1: Deprotection of a 5'-O-Trityl (Tr) Protected Nucleoside
Reagents:
-
Trityl-protected nucleoside
-
80% aqueous acetic acid (v/v)
Procedure:
-
Dissolve the trityl-protected nucleoside in 80% aqueous acetic acid.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.
-
Upon completion, neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the deprotected nucleoside.
Protocol 2: Deprotection of a 5'-O-Monomethoxytrityl (MMT) Protected Nucleoside
Reagents:
-
MMT-protected nucleoside
-
80% aqueous acetic acid (v/v) or 20% aqueous acetic acid for more sensitive substrates.[2]
Procedure:
-
Dissolve the MMT-protected nucleoside in 80% aqueous acetic acid.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.
-
Follow steps 4-7 from Protocol 1 for workup and purification. For purification of amino-modified oligonucleotides, it is recommended to use 20% glacial acetic acid/80% water, which allows for the extraction of MMT-OH with ethyl acetate before drying the solution.[3]
Protocol 3: Deprotection of a 5'-O-Dimethoxytrityl (DMT) Protected Oligonucleotide
Reagents:
-
DMT-protected oligonucleotide (e.g., after solid-phase synthesis and purification)
-
80% aqueous acetic acid (v/v) or 3% trichloroacetic acid (TCA) in dichloromethane (DCM) for faster deprotection.
Procedure using 80% Acetic Acid:
-
Dissolve the purified DMT-on oligonucleotide in 80% aqueous acetic acid.[4]
-
Incubate the solution at room temperature for 15-30 minutes.[4] The appearance of a bright orange color indicates the formation of the DMT cation.
-
Quench the reaction by adding a base (e.g., triethylamine) until the orange color disappears.
-
Precipitate the deprotected oligonucleotide by adding a salt solution (e.g., sodium acetate) and ethanol.
-
Centrifuge to pellet the oligonucleotide, wash with ethanol, and dry.
Procedure using 3% TCA in DCM:
-
Dissolve the DMT-protected substrate in anhydrous DCM.
-
Add a solution of 3% TCA in DCM dropwise at room temperature. The solution will turn orange.
-
Monitor the reaction by TLC; it is often complete within minutes.
-
Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the deprotected product.
Logical Workflow for Protecting Group Selection and Deprotection
The selection of the appropriate trityl-based protecting group and the corresponding deprotection strategy is a critical step in the design of a synthetic route. The following diagram illustrates a logical workflow for this process.
Caption: Decision workflow for selecting and using trityl-based protecting groups.
Conclusion
The choice between trityl, MMT, and DMT protecting groups offers chemists a valuable tool for fine-tuning the acid lability of a protected hydroxyl or amino group. The significantly different rates of cleavage allow for orthogonal deprotection strategies in the synthesis of complex molecules. While the DMT group is the standard in automated oligonucleotide synthesis due to its rapid and clean removal, the MMT and Tr groups provide greater stability when required. A thorough understanding of their comparative stability and the appropriate deprotection protocols is essential for the successful execution of multi-step synthetic campaigns in research and drug development.
References
Assessing the Steric Hindrance of 4-Tritylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Steric Hindrance in Phenols
Steric hindrance in phenols primarily relates to the accessibility of the hydroxyl (-OH) group and the ortho and para positions on the aromatic ring to incoming reagents.[1][2] Bulky substituents, particularly in the ortho positions, can significantly impede the approach of reactants to the hydroxyl group, thereby slowing down reactions such as esterification and etherification.[3] Substituents in the para position, like the trityl group in 4-Tritylphenol, do not directly obstruct the hydroxyl group but can exert long-range steric and electronic effects that influence overall reactivity.
Comparative Analysis of Phenol Structures
To understand the steric profile of this compound, it is instructive to compare its structure with phenols possessing varying degrees of steric bulk.
| Compound Name | Structure | Key Steric Features |
| Phenol | Unsubstituted, minimal steric hindrance at the hydroxyl group and reactive ring positions. | |
| 4-Methylphenol (p-Cresol) | Small methyl group in the para position; negligible direct steric impact on the hydroxyl group. | |
| 4-tert-Butylphenol | Bulky tert-butyl group in the para position; some long-range steric influence may be present. | |
| 2,6-Di-tert-butylphenol | Two bulky tert-butyl groups ortho to the hydroxyl group, causing significant steric shielding of the -OH.[4][5] | |
| This compound | Very large, propeller-shaped trityl (triphenylmethyl) group in the para position.[6][7] While not directly shielding the hydroxyl group, its immense size can influence intermolecular interactions and the reactivity of the entire molecule.[8] |
Quantitative Assessment of Steric and Electronic Parameters
Direct experimental measurement of steric hindrance often involves kinetic studies of specific reactions. In the absence of such data for this compound, we can infer its properties by comparing the known parameters of related compounds.
| Compound | pKa | Steric Parameter (Taft's Es) | Observations |
| Phenol | 9.95 | 0 | Baseline for comparison. |
| 4-Methylphenol | 10.26 | -1.24 (for methyl group) | The methyl group is electron-donating, slightly decreasing acidity. The steric parameter reflects its relatively small size.[1] |
| 4-tert-Butylphenol | 10.23 | -1.74 (for tert-butyl group) | The tert-butyl group is also electron-donating. Its larger steric parameter indicates greater bulk than a methyl group.[1] |
| 2,6-Di-tert-butylphenol | ~12 | -3.8 (estimated for two ortho tert-butyl groups) | The pKa is significantly higher due to steric hindrance to solvation of the phenoxide ion. The steric parameter is very large due to the two bulky ortho groups.[4] |
| This compound | No data found | No data found | The trityl group is generally considered electron-donating through induction. Its steric bulk is substantial, though its impact on the para-position is less direct on the hydroxyl group's reactivity compared to ortho substituents. |
Experimental Protocols for Assessing Steric Hindrance
To quantitatively assess the steric hindrance of this compound, the following experimental protocols could be employed and the results compared with less hindered phenols.
Esterification Kinetics
Objective: To determine the rate of esterification, which is sensitive to steric hindrance around the hydroxyl group.
Protocol:
-
Dissolve equimolar amounts of the phenol (e.g., this compound, Phenol, 4-tert-Butylphenol) and a carboxylic acid (e.g., acetic acid) in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture to a constant temperature (e.g., 100 °C).
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by cooling and diluting with a known volume of a suitable solvent).
-
Analyze the concentration of the ester product or the remaining carboxylic acid in the aliquots using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Plot the concentration of the product versus time and determine the initial reaction rate.
-
Compare the reaction rates for the different phenols. A slower rate indicates greater steric hindrance.
Computational Modeling
Objective: To calculate steric parameters and visualize the steric map of the molecule.
Protocol:
-
Construct 3D models of the phenol molecules using computational chemistry software.
-
Perform geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).
-
Calculate steric descriptors such as cone angles, solid angles, or Charton steric parameters (υ).[6]
-
Generate steric maps to visualize the regions of high and low steric congestion around the molecule.
-
Compare the calculated parameters and steric maps for this compound with those of the other phenols.
Visualizing Steric Relationships and Experimental Workflow
Caption: Logical relationship of this compound's structure to its chemical properties.
Caption: General workflow for experimentally assessing steric hindrance via reaction kinetics.
Conclusion
The trityl group in this compound imparts significant steric bulk to the molecule. Although positioned para to the hydroxyl group, which mitigates direct steric shielding of this functional group, the sheer size of the trityl substituent is expected to influence the molecule's overall reactivity and intermolecular interactions. Compared to phenol and 4-alkylphenols, this compound is considerably more sterically demanding. However, it is less sterically hindered at the hydroxyl group than phenols with bulky ortho substituents, such as 2,6-di-tert-butylphenol.
For researchers in drug development, the large, rigid, and hydrophobic nature of the trityl group can be exploited to create specific interactions with biological targets or to modulate the pharmacokinetic properties of a molecule. In chemical synthesis, while the hydroxyl group remains accessible for many reactions, the bulky para-substituent may influence the regioselectivity of reactions on the aromatic ring and could affect crystallization and solubility.
Further quantitative experimental studies, as outlined above, are necessary to provide precise data on the steric hindrance of this compound. However, based on its structure and comparison with related compounds, it can be confidently classified as a phenol with substantial, albeit indirect, steric bulk.
References
- 1. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 5. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Examination of the role of Taft-type steric parameters in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The trityl group as a removable steric buttress in cycloaddition reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 4-Tritylphenol: Applications and Limitations in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of functional groups is a cornerstone of successful organic synthesis. Among the arsenal of protecting groups for phenols, 4-Tritylphenol, with its bulky trityl (triphenylmethyl) moiety, offers distinct advantages in terms of steric hindrance and acid-labile cleavage. However, its application is not without limitations. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data and detailed protocols, to aid in the judicious selection of a protective strategy.
Core Applications of this compound
The primary application of this compound lies in its use as a protecting group for phenols and alcohols, leveraging its significant steric bulk. This property allows for the selective protection of less hindered hydroxyl groups, particularly primary alcohols, in the presence of more hindered secondary or tertiary alcohols.[1]
Beyond its role as a protecting group, this compound has been utilized in the synthesis of complex organic molecules, including:
-
5-arylethynyl-2'-deoxyuridines: Key intermediates in the development of antiviral and anticancer agents.
-
Propargyl ethers: Versatile building blocks in organic synthesis.
-
Pyridyl rotaxanes: Mechanically interlocked molecules with potential applications in molecular machinery and materials science.
Unveiling the Limitations
Despite its utility, the application of this compound is constrained by several factors:
-
Steric Hindrance: The very bulk that provides selectivity can also be a significant drawback, potentially hindering subsequent reactions at neighboring sites. This steric effect can influence the conformation and reactivity of the molecule.
-
Acidic Deprotection: The trityl group is cleaved under acidic conditions. While this allows for mild deprotection, it is incompatible with substrates containing other acid-sensitive functional groups.
-
Potential for Side Reactions: During deprotection, the formation of the stable trityl cation can lead to side reactions, such as Friedel-Crafts alkylation of electron-rich aromatic rings present in the substrate or solvent. The use of scavengers can mitigate this issue.[2]
Performance Comparison: this compound vs. Alternatives
The choice of a protecting group is dictated by the specific requirements of a synthetic route. Here, we compare this compound with two common alternatives: tert-butyldimethylsilyl (TBDMS) ethers and benzyl (Bn) ethers.
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Limitations |
| This compound | Trityl chloride, base (e.g., pyridine, DMAP) | Mild acid (e.g., TFA, AcOH, BF₃·OEt₂) | High steric bulk for selectivity, stable to basic and nucleophilic conditions. | Steric hindrance can be a drawback, acid lability restricts use with acid-sensitive groups. |
| TBDMS Ether | TBDMSCl, base (e.g., imidazole) | Fluoride source (e.g., TBAF), acid | Mild deprotection with fluoride, orthogonal to acid-labile groups. | Less sterically demanding than trityl, can be cleaved under acidic conditions. |
| Benzyl Ether | Benzyl bromide, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions, including acidic and basic environments. | Requires catalytic hydrogenation for removal, which can affect other functional groups (e.g., alkenes, alkynes). |
Table 1. Comparison of this compound with TBDMS and Benzyl protecting groups.
Experimental Protocols
Detailed methodologies for the protection of a phenolic hydroxyl group with this compound and its subsequent deprotection are provided below.
Protection of a Phenol with Trityl Chloride
Experimental Workflow for Phenol Tritylation
Caption: Workflow for the protection of a phenol with trityl chloride.
Procedure:
-
To a solution of the phenol (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous pyridine, add trityl chloride (1.1 eq) portion-wise at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of a this compound Ether
Experimental Workflow for Trityl Ether Deprotection
Caption: Workflow for the acidic deprotection of a this compound ether.
Procedure:
-
Dissolve the trityl-protected phenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10% v/v) dropwise at 0 °C.[2]
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
This compound in Polymer Science
The use of this compound as a monomer in polymer synthesis is an emerging area of interest. The bulky trityl group can impart unique properties to the resulting polymers, such as high thermal stability and altered solubility. For instance, poly(4-hydroxystyrene) and its derivatives, which can be synthesized from precursors like this compound, are valuable materials in the electronics industry, particularly in the formulation of photoresists.[3][4] The synthesis of polymers incorporating this compound can proceed through the polymerization of a styrenic monomer derived from it, followed by deprotection to reveal the phenolic hydroxyl group.
Signaling Pathway for Polymer Synthesis from a this compound Derivative
Caption: Synthetic route to poly(4-hydroxystyrene) from a this compound derivative.
Conclusion
This compound is a valuable tool in organic synthesis, primarily as a sterically demanding protecting group for phenols and primary alcohols. Its key advantages are its bulk, which allows for selective protection, and its acid lability, which permits mild deprotection. However, its use is tempered by limitations such as steric hindrance in subsequent reactions and incompatibility with acid-sensitive substrates. A thorough understanding of these characteristics, in comparison with alternative protecting groups like silyl and benzyl ethers, is crucial for the strategic design of complex synthetic routes. The emerging application of this compound in polymer synthesis opens new avenues for the development of functional materials with tailored properties. The provided experimental protocols offer a practical guide for the implementation of trityl protection and deprotection strategies in the laboratory.
References
Safety Operating Guide
Proper Disposal of 4-Tritylphenol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for 4-Tritylphenol, a compound frequently used in organic synthesis. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This information is intended to supplement, not replace, your institution's specific safety protocols and local, state, and federal regulations.
Immediate Safety and Hazard Information
This compound is a solid substance that presents several hazards upon exposure. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₀O | PubChem[1] |
| Molecular Weight | 336.43 g/mol | Sigma-Aldrich |
| Melting Point | 283-286 °C | Sigma-Aldrich |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and chloroform. | CymitQuimica[2] |
| Oral LD50 (Rat) of Phenol | 317 mg/kg | ScienceLab.com[3] |
| Dermal LD50 (Rabbit) of Phenol | 630 mg/kg | ScienceLab.com[3] |
Step-by-Step Disposal Procedures
The proper disposal of this compound is managed through the hazardous waste stream. The following steps outline the required procedures to ensure safe and compliant disposal.
Experimental Protocol: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, gloves, pipette tips), and reaction byproducts, must be collected in a designated, leak-proof, and sealable hazardous waste container.
-
Container Compatibility: The container must be compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) or glass container is recommended.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible waste mixing can lead to dangerous chemical reactions.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution is considered hazardous waste and must be collected in a designated liquid hazardous waste container. The container must be properly vented if there is a risk of gas evolution.
Operational Plan: Labeling and Storage
-
Immediate Labeling: As soon as the first item of waste is placed in the container, it must be labeled with a hazardous waste tag.
-
Complete Information: The hazardous waste label must be filled out completely and legibly. This includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant")
-
The accumulation start date (the date the first waste was added)
-
The name and contact information of the generating researcher or lab.
-
-
Secure Storage: The sealed and labeled waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Logistical Plan: Waste Pickup and Disposal
-
Scheduled Pickups: Familiarize yourself with your institution's hazardous waste pickup schedule. Most institutions have a dedicated Environmental Health and Safety (EHS) department that manages this process.
-
Requesting Pickup: When the waste container is nearly full (typically around 80-90% capacity) or has been in accumulation for the maximum allowed time (often 90 days, but check your local regulations), a waste pickup must be requested through your EHS department.
-
"Cradle-to-Grave" Responsibility: Remember that the generator of the hazardous waste is responsible for it from its creation to its final disposal. This "cradle-to-grave" responsibility underscores the importance of proper documentation and adherence to all disposal protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 4-Tritylphenol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Tritylphenol (CAS 978-86-9). Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] It is a combustible solid, and appropriate precautions must be taken.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.
The following table summarizes the required personal protective equipment (PPE) for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles should be worn at all times to protect against dust particles and splashes. A face shield is required when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Due to the lack of specific chemical resistance data for this compound, it is recommended to use gloves made of materials known to be resistant to phenolic compounds, such as butyl rubber or neoprene .[1] Double gloving is a good practice. Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | N95 Dust Mask or Respirator | An N95-rated dust mask should be used to prevent inhalation of fine particles.[2] In situations with poor ventilation or the potential for generating significant airborne dust, a respirator may be necessary. |
| Body Protection | Laboratory Coat and Apron | A standard laboratory coat should be worn to protect against minor spills. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Before beginning work, confirm that all necessary PPE is available and in good condition.
-
-
Weighing and Transferring :
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
Solution Preparation :
-
When dissolving this compound, add the solid slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure proper ventilation to capture any vapors.
-
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling this compound, even if gloves were worn.
-
Decontaminate the work area (fume hood, benchtop) after the procedure is complete.
-
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert :
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the appropriate emergency response team.
-
-
Containment and Cleanup (for small, manageable spills) :
-
Wear the appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]
-
Carefully sweep the absorbed material into a designated, labeled waste container. Avoid creating dust.
-
Clean the spill area with soap and water.[1]
-
-
Waste Disposal :
-
All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste :
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and puncture-resistant container.
-
The container should be marked as "Hazardous Waste" and include the chemical name.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Disposal Method :
Workflow and Safety Logic
The following diagram illustrates the logical flow of procedures for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
